molecular formula C6H3Cl2NO3 B13136545 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Katalognummer: B13136545
Molekulargewicht: 208.00 g/mol
InChI-Schlüssel: QKXJLHCPROKZKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a chemical building block offered for research applications. This compound features a pyridine core structure, which is a privileged scaffold in medicinal chemistry . The presence of multiple reactive sites, including carboxylic acid and chloro substituents, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . The structural motif of a 6-oxo-1H-pyridine carboxylic acid is found in intermediates used in the synthesis of therapeutics, such as the spinal muscular atrophy treatment risdiplam, highlighting the value of this class of compounds in modern drug discovery . As a halogenated heterocycle, it is amenable to various metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C6H3Cl2NO3

Molekulargewicht

208.00 g/mol

IUPAC-Name

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(8)9-5(3)10/h1H,(H,9,10)(H,11,12)

InChI-Schlüssel

QKXJLHCPROKZKK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=C1C(=O)O)Cl)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid: Properties, Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the core physicochemical properties, structural nuances including tautomerism, plausible synthetic pathways, and detailed analytical characterization methods. By synthesizing data from related analogues and foundational chemical principles, this guide serves as an essential resource for scientists and drug development professionals, offering field-proven insights into the handling, reactivity, and application of this versatile chemical building block.

Structural Elucidation and Core Chemical Concepts

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a multifunctional pyridine derivative. Its structure is characterized by a pyridone ring, a carboxylic acid group at the 3-position, and two chlorine substituents at the 2- and 5-positions. This combination of functional groups imparts a unique reactivity profile and makes it a valuable intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[1][2]

A critical chemical feature of this molecule is its existence in a tautomeric equilibrium between the 6-pyridone (lactam) form and the 6-hydroxypyridine (lactim) form. While the pyridone form generally predominates in solution and the solid state for related compounds, understanding this equilibrium is crucial for predicting its reactivity and intermolecular interactions, such as hydrogen bonding.[1] The planar conformation of the parent compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, allows for the formation of extensive hydrogen-bonded sheets in the solid state.[1]

tautomerism cluster_main Tautomeric Equilibrium struct_oxo 2,5-Dichloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (6-Pyridone Form) struct_hydroxy 2,5-Dichloro-6-hydroxypyridine-3-carboxylic acid (6-Hydroxypyridine Form) struct_oxo->struct_hydroxy Equilibrium

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Physicochemical Properties

Precise experimental data for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is not extensively documented. The properties presented below are derived from calculations and data available for structurally similar compounds. This approach is standard in research environments for initial experimental design.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₆H₃Cl₂NO₃Calculated
Molecular Weight 208.00 g/mol Calculated
Appearance Expected to be a white to off-white crystalline powder or solid.Based on analogues like 2,6-dichloropyridine-3-carboxylic acid and other solid pyridines.[3][4]
Melting Point Not definitively reported. Analogues such as 2,6-dichloropyridine-3-carboxylic acid melt at 140-143 °C. A higher melting point may be expected due to the potential for strong hydrogen bonding.
Solubility Expected to have limited solubility in water and non-polar solvents. Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Aqueous solubility is pH-dependent and will increase in basic solutions due to salt formation.Based on general properties of carboxylic acids and related heterocyclic compounds.[3]
pKa Not experimentally determined. The carboxylic acid proton is expected to be significantly acidic (pKa < 4) due to the strong electron-withdrawing inductive effects of the two chlorine atoms and the electronegative nitrogen within the aromatic ring.Theoretical principles of physical organic chemistry.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acids can be achieved through the cyclization of functionalized precursors.[2] A plausible approach for the title compound would involve the reaction of an appropriately substituted enamine with an active methylene compound, followed by chlorination, or starting from an already chlorinated pyridine precursor.

synthesis_workflow start Start: Chlorinated Precursor step1 Step 1: Cyclization Reaction (e.g., with an active methylene nitrile) start->step1 step2 Step 2: Hydrolysis of Nitrile/Ester (Acidic or Basic Conditions) step1->step2 step3 Step 3: Acidification (Precipitation of Carboxylic Acid) step2->step3 step4 Step 4: Purification (Recrystallization) step3->step4 end_product Final Product: 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid step4->end_product

Caption: A generalized workflow for the synthesis of the target compound.

Reactivity Profile

The molecule's reactivity is governed by its three primary functional regions:

  • Carboxylic Acid Group : This group undergoes typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (via an activated intermediate like an acyl chloride), and reduction to the corresponding alcohol.

  • Pyridone Ring : The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. The ring itself is electron-deficient.

  • Dichloro Substituents : The chlorine atoms deactivate the ring towards electrophilic substitution but may be susceptible to nucleophilic aromatic substitution under specific, often harsh, conditions.

Violent reactions are possible with strong oxidizing agents, alkalis, and acids.[5]

Analytical Characterization

A multi-technique approach is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : In a solvent like DMSO-d₆, the spectrum is expected to show two key signals: a downfield singlet for the remaining aromatic proton on the pyridine ring and a very broad singlet at a significantly downfield chemical shift (>10-12 ppm) corresponding to the acidic carboxylic proton.[6] The N-H proton of the pyridone ring would also appear as a broad singlet.

  • ¹³C NMR : The spectrum should display six distinct carbon signals. The two carbonyl carbons (from the carboxylic acid and the pyridone lactam) would resonate at the most downfield positions (160-185 ppm).[6] The remaining four carbons of the pyridine ring will have shifts determined by the attached chlorine and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the key functional groups.

  • O-H Stretch : A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

  • C=O Stretch : Two distinct carbonyl stretching bands are anticipated. One, for the carboxylic acid, typically appears around 1710 cm⁻¹ (for the dimer). The second, from the pyridone lactam, will also appear in the carbonyl region (1650-1690 cm⁻¹).

  • C=C and C-N Stretches : Absorptions in the 1400-1600 cm⁻¹ region correspond to the pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Common fragmentation pathways would include the loss of water (M-18), carbon monoxide (M-28), and the entire carboxyl group (M-45).

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following protocols are based on safety data sheets for closely related dichlorinated pyridine carboxylic acids.

Hazard Identification:

  • Causes severe skin burns and eye damage.[5]

  • May cause respiratory irritation.[5]

  • Combustible, and in fine distribution, may form explosive dust mixtures with air upon intense heating.[5]

Recommended Handling Protocol:

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[3][7] Ensure an eyewash station and safety shower are immediately accessible.[3]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[5]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[5] Change gloves immediately if contamination occurs.

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.

  • Hygiene Measures : Wash hands and face thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately.[5]

safe_handling start Receive Compound assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe hood Work in Fume Hood ppe->hood weigh Weigh Compound Carefully (Avoid Dust Generation) hood->weigh reaction Perform Experiment weigh->reaction spill Spill Occurs? reaction->spill waste Dispose of Waste in Designated Hazardous Waste Container reaction->waste cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->waste No cleanup->waste decontaminate Decontaminate Work Area and Remove PPE waste->decontaminate wash Wash Hands Thoroughly decontaminate->wash

Caption: A workflow for the safe handling of the chemical in a lab setting.

Applications in Research and Development

The true value of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid lies in its role as a versatile synthetic intermediate.

  • Pharmaceutical Synthesis : The pyridine core is a common scaffold in many approved drugs. The functional handles (carboxylic acid, N-H, and chlorine atoms) on this molecule allow for diverse chemical modifications to build libraries of novel compounds for drug discovery screening.

  • Agrochemicals : Similar to pharmaceuticals, many herbicides and pesticides are based on heterocyclic structures. This compound serves as a valuable starting material for developing new agrochemicals.[1]

  • Coordination Chemistry and Materials Science : The carboxylic acid and pyridone oxygen can act as ligands to coordinate with metal ions, enabling the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with potentially interesting catalytic or material properties.

This guide provides a foundational understanding of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, equipping researchers and developers with the knowledge needed to utilize this compound effectively and safely in their work.

References

  • SAFETY DATA SHEET for 2,6-Pyridinedicarboxylic acid. (2025, September 27). MilliporeSigma. 5

  • SAFETY DATA SHEET for 2,6-Pyridinedicarboxylic acid. (2012, March 29). Thermo Fisher Scientific. 3

  • SAFETY DATA SHEET for 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-. (2009, September 22). Fisher Scientific. 8

  • SAFETY DATA SHEET for 3,6-Dichloropyridine-2-carboxylic acid. (2025, December 24). Fisher Scientific. 4

  • 2,6-Dichloropyridine-3-carboxylic acid 97%. Sigma-Aldrich.

  • SAFETY DATA SHEET for 2,6-Dichloro-3-pyridinecarboxaldehyde. (2025, November 7). TCI Chemicals. 7

  • 2,5-Dichloro-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester. (2026, March 17). Chemcia Scientific, LLC.

  • Gupta, S., Long, S., & Li, T. (2007). 6-Oxo-1,6-dihydropyridine-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications.

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019, November 14). MDPI.

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

Sources

what is the exact mass and molecular weight of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

A Note on the Subject Compound

Direct experimental data for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is limited in publicly available scientific literature. Therefore, this guide has been constructed by leveraging data from closely related structural analogs, such as 2,5-dichloronicotinic acid and other substituted pyridone carboxylic acids. This approach allows for a scientifically grounded estimation of the compound's properties and potential applications.

Introduction: The Pyridone Carboxylic Acid Scaffold

The pyridone carboxylic acid motif is a "privileged scaffold" in medicinal chemistry and drug discovery.[1] These structures are recognized for their ability to interact with a wide range of biological targets. The core structure features a pyridine ring with an oxo (or keto) group, which can exist in tautomeric equilibrium with its hydroxypyridine form. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) allows for versatile interactions with protein active sites.[2]

The addition of a carboxylic acid group provides a key site for ionic interactions and further hydrogen bonding, while halogen substituents, such as chlorine, can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Pyridine carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[3]

Physicochemical and Spectroscopic Properties

The fundamental properties of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid are derived from its molecular formula, C₆H₃Cl₂NO₃.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₃(Calculated)
Molecular Weight 208.00 g/mol (Calculated)
Exact Mass 206.9490 u(Calculated)
Appearance Expected to be a white to off-white crystalline solid[4]
Solubility Predicted to have some solubility in polar organic solvents[4]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the proton on the pyridine ring and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR would display signals for the six carbon atoms, with the carbonyl and carboxylic acid carbons appearing at the downfield end of the spectrum.

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretching vibration for the pyridone carbonyl, and another for the carboxylic acid carbonyl.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Reactivity

A potential synthetic approach could involve the chlorination of a suitable nicotinic acid precursor, followed by oxidation or hydrolysis to yield the target pyridone structure. The reactivity of this molecule is dictated by its functional groups. The carboxylic acid can undergo esterification, and the chlorine atoms on the pyridine ring may be susceptible to nucleophilic aromatic substitution under certain conditions.[5]

Experimental Protocol: Synthesis of a Related Dichloronicotinic Acid

This protocol describes a general method for the synthesis of a dichlorinated nicotinic acid, a key precursor.

Methodology: Chlorination of a Nicotinic Acid Derivative

  • Reaction Setup: In a well-ventilated fume hood, a solution of a suitable nicotinic acid precursor is prepared in a suitable solvent, such as a chlorinated solvent.

  • Chlorination: A chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) is added portion-wise to the reaction mixture, often in the presence of a catalyst. The reaction temperature is carefully controlled.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to yield the pure dichlorinated nicotinic acid.

Visualizing the Synthetic Pathway

Synthetic Pathway Nicotinic Acid Precursor Nicotinic Acid Precursor Chlorination Chlorination Nicotinic Acid Precursor->Chlorination Chlorinating Agent Dichloronicotinic Acid Intermediate Dichloronicotinic Acid Intermediate Chlorination->Dichloronicotinic Acid Intermediate Purification Oxidation/Hydrolysis Oxidation/Hydrolysis Dichloronicotinic Acid Intermediate->Oxidation/Hydrolysis Oxidizing Agent/H₂O 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid Oxidation/Hydrolysis->2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid Final Product Biological Screening Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Lead Optimization Compound Synthesis and Purification Compound Synthesis and Purification Primary Assay (e.g., Antibacterial Screen) Primary Assay (e.g., Antibacterial Screen) Compound Synthesis and Purification->Primary Assay (e.g., Antibacterial Screen) Dose-Response and Potency (IC₅₀/MIC) Dose-Response and Potency (IC₅₀/MIC) Primary Assay (e.g., Antibacterial Screen)->Dose-Response and Potency (IC₅₀/MIC) Selectivity Profiling Selectivity Profiling Dose-Response and Potency (IC₅₀/MIC)->Selectivity Profiling Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Selectivity Profiling->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies In Vivo Efficacy and Toxicity Studies In Vivo Efficacy and Toxicity Studies SAR Studies->In Vivo Efficacy and Toxicity Studies

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid represents a promising, albeit understudied, chemical entity. Based on the well-documented importance of the pyridone carboxylic acid scaffold in medicinal chemistry, this compound warrants further investigation. Its synthesis, characterization, and biological evaluation could lead to the discovery of novel therapeutic agents. The data and protocols presented in this guide, derived from closely related analogs, provide a solid foundation for researchers and drug development professionals to embark on the exploration of this and similar molecules.

References

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

  • ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Brieflands. (2021, July 30). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Chemcia Scientific. (2026, March 17). 2,5-Dichloro-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester. [Link]

  • ACS Publications. (1990, June 1). Pyridonecarboxylic acids as antibacterial agents. Part 14. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]

  • Google Patents. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • PubChem. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • PubMed. (2012, September 10). Diversity-oriented Synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Uncharted

In the landscape of pharmaceutical development and synthetic chemistry, understanding the physicochemical properties of a molecule is paramount. It is the foundation upon which robust processes are built and a molecule's potential is realized. This guide addresses the solubility profile of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, a compound of interest for its potential as a versatile chemical building block. A conspicuous absence of public-domain data on its solubility necessitates a foundational approach.

This document, therefore, deviates from a simple data repository. Instead, it serves as a comprehensive technical guide for the research scientist. We will first dissect the molecule's structure to build a predictive, theory-grounded solubility profile. Subsequently, we will provide a rigorous, field-proven experimental protocol to empower researchers to generate their own precise, reliable data. This is a guide not just to what is known, but to how to discover what is not.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is our starting point, where a solute's polarity, hydrogen bonding capability, and other intermolecular forces determine its affinity for a solvent.[1]

The structure of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid presents several key features:

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature strongly suggests solubility in polar, protic solvents like alcohols.[2] In non-polar, aprotic solvents, carboxylic acids often form hydrogen-bonded dimers, which can influence their solubility behavior.[1]

  • 6-Oxo-1H-pyridine (or 6-Hydroxypyridin-2-one) Tautomer: The pyridone ring is polar and possesses a hydrogen bond donor (N-H) and acceptor (C=O), further enhancing potential interactions with polar solvents.

  • Dichloro Substituents (-Cl): The two chlorine atoms are electron-withdrawing and increase the molecule's molecular weight and overall lipophilicity. This increased nonpolar character is expected to diminish solubility in highly polar solvents like water but may enhance it in less polar organic solvents.[3]

Based on this structural analysis, we can predict a qualitative solubility profile across a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid and pyridone moieties can form strong hydrogen bonds with the solvent's hydroxyl groups.[2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Medium These solvents are strong hydrogen bond acceptors and can effectively solvate the polar groups of the molecule. DMSO is often an excellent solvent for complex carboxylic acids.[4]
Less Polar Ethyl Acetate, AcetoneMedium to Low These solvents have moderate polarity and can engage in dipole-dipole interactions and accept hydrogen bonds, but less effectively than the more polar solvents.[5][6]
Non-Polar Toluene, HexaneVery Low The large disparity in polarity between the highly polar solute and the non-polar solvent will likely result in poor solubility. The non-polar hydrocarbon portion of the solute is insufficient to overcome the strong polar interactions within the crystal lattice.[1][3]
Chlorinated Dichloromethane, ChloroformLow While the chlorine atoms on the solute might suggest some affinity, the overall polarity mismatch with the carboxylic acid group will likely limit solubility.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is essential. The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[7][8] This protocol provides a self-validating system for generating trustworthy data.

Causality Behind Experimental Choices
  • Use of Excess Solid: Ensures that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium.

  • Prolonged Equilibration: Guarantees that the dissolution process has reached its endpoint. For complex molecules, this can take 24-72 hours.

  • Constant Temperature: Solubility is temperature-dependent. A constant temperature bath is critical for reproducibility.

  • Phase Separation: Centrifugation and/or filtration are crucial to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.

  • Validated Analytical Method: Using a sensitive and specific method like HPLC-UV ensures accurate quantification of the dissolved analyte.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10 mg of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid into several 2 mL glass vials.

    • Add 1 mL of the selected organic solvent to each vial. This creates a slurry with a clear excess of the solid.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator within a constant temperature incubator (e.g., 25 °C).

    • Agitate the vials at a constant speed for at least 48 hours. A preliminary time-to-equilibrium study is recommended to confirm this duration is sufficient.

  • Phase Separation:

    • After equilibration, allow the vials to stand for a short period to let the larger particles settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE). This step is critical to remove any remaining fine particulates.

    • Dilute the filtered supernatant with a suitable mobile phase (for HPLC analysis) to a concentration that falls within the calibrated range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent or a compatible diluent.

    • Analyze the diluted samples and calibration standards using a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess solid (10 mg) B Add solvent (1 mL) A->B C Seal vials and place in shaker at 25°C B->C D Agitate for 48 hours to reach equilibrium C->D E Centrifuge at 14,000 rpm D->E F Collect clear supernatant E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample for analysis G->H I Quantify concentration via HPLC-UV H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Conclusion and Forward Outlook

This guide provides the theoretical foundation and a detailed, actionable experimental protocol for researchers to determine the solubility profile of this compound. The generation of such data is a critical first step in unlocking its potential in drug discovery and process chemistry, enabling informed decisions on formulation, purification, and reaction conditions.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • LibreTexts Chemistry. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

  • University of North Texas Libraries. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Ball, D. W., et al. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization. (n.d.). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Kambayashi, A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Universitat de Barcelona. (2021, May 21). Solubility and Dissolution Rate of Active Pharmaceutical Ingredients: Dissolution Media and Effect of Enhancers. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Gonçalves, E., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

Sources

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predictable fragmentation pathways of this molecule under electrospray ionization (ESI) conditions. We explore the rationale behind methodological choices, from ionization techniques to collision-induced dissociation (CID) parameters. The guide presents detailed predicted fragmentation patterns in both positive and negative ion modes, supported by mechanistic explanations. A step-by-step experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis is provided, alongside a visual representation of the primary fragmentation cascade. The characteristic cleavages, including decarboxylation and losses of chlorine, serve as a definitive fingerprint for the structural elucidation and confident identification of this compound.

Introduction

The Analyte: 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a halogenated pyridone derivative. Its structure features a pyridine ring substituted with two chlorine atoms, a carboxylic acid, and an oxo group, which establishes a pyridone tautomeric form.[1] Such highly functionalized heterocyclic compounds are of significant interest as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.

  • Molecular Formula: C₆H₃Cl₂NO₃

  • Monoisotopic Mass: 206.95 Da (for ¹²C₆¹H₃³⁵Cl₂¹⁴N¹⁶O₃)

  • Key Structural Features: Aromatic pyridone core, two chlorine substituents, and a carboxylic acid group.

The presence of multiple functional groups dictates a complex yet predictable fragmentation behavior, which is essential for its unambiguous identification in complex matrices.

The Role of Mass Spectrometry in Structural Elucidation

Modern mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural characterization of organic molecules.[2] It provides not only the accurate mass of the parent molecule but also a wealth of structural information through controlled fragmentation. By analyzing the resulting fragment ions, one can piece together the molecule's core structure and the connectivity of its functional groups. This process is critical for confirming the identity of newly synthesized compounds, identifying metabolites, or detecting trace-level impurities during drug development.

Experimental Approach: Methodological Considerations

Ionization Technique Selection: The Case for Electrospray Ionization (ESI)

The choice of ionization technique is paramount for successful mass spectrometric analysis. For a polar, thermally labile molecule containing an acidic proton like 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, Electrospray Ionization (ESI) is the method of choice.[3][4]

Causality Behind the Choice:

  • Soft Ionization: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte during the ionization process.[5] This preserves the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, making it available for subsequent fragmentation analysis (MS/MS).

  • Hard Ionization Avoidance: In contrast, "hard" techniques like Electron Ionization (EI) would impart excessive energy, leading to extensive and often uninterpretable fragmentation directly in the ion source, potentially preventing the detection of the molecular ion altogether.[5]

  • Versatility: ESI can be operated in both positive and negative ion modes, providing complementary structural information. Carboxylic acids are particularly well-suited for negative-ion mode ESI due to their acidic nature, readily forming stable [M-H]⁻ ions.[6]

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

To elicit structural information, the isolated molecular ion ([M+H]⁺ or [M-H]⁻) is subjected to fragmentation. Collision-Induced Dissociation (CID) is the most common technique used for this purpose.[7][8] In this process, the precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions convert kinetic energy into internal energy, which induces bond cleavage and the formation of product ions.[7][8] The resulting product ion spectrum is a fingerprint of the molecule's structure.

The Chlorine Isotopic Signature: A Built-in Validator

A key feature of the target analyte is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly characteristic isotopic pattern for any ion containing chlorine. For a molecule with two chlorine atoms, the mass spectrum will exhibit an M peak, an M+2 peak (from one ³⁷Cl), and an M+4 peak (from two ³⁷Cl atoms) with a distinctive intensity ratio (approximately 100:65:10).[9] This pattern is a powerful diagnostic tool, helping to confirm the number of chlorine atoms in both the precursor and fragment ions.

Predicted Fragmentation Pathways

The fragmentation of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is primarily driven by its most labile functional groups: the carboxylic acid and the chloro substituents.

Analysis in Positive Ion Mode ([M+H]⁺, m/z 207.96)

In positive mode, the molecule is protonated, likely at the pyridone oxygen or the carboxylic acid carbonyl. The subsequent fragmentation cascade can proceed through several competing pathways:

  • Loss of Water (H₂O): A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (18.01 Da), leading to a fragment ion at m/z 189.95 .

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can lose carbon monoxide (28.00 Da), yielding a fragment at m/z 161.95 .

  • Decarboxylation (Loss of COOH radical): Loss of the entire carboxyl group as a radical (•COOH, 45.00 Da) can occur, producing an ion at m/z 162.96 .

  • Loss of HCl: The elimination of a neutral hydrogen chloride molecule (35.98 Da) is a plausible pathway for chlorinated compounds, which would result in an ion at m/z 171.98 .

Analysis in Negative Ion Mode ([M-H]⁻, m/z 205.93)

Negative ion mode is often more informative for carboxylic acids. Deprotonation occurs at the acidic carboxylic acid proton, forming a stable carboxylate anion.

  • Decarboxylation (Loss of CO₂): The most energetically favorable and diagnostically significant fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (44.00 Da).[10] This is a hallmark fragmentation for carboxylic acids and produces a highly abundant fragment ion at m/z 161.93 . This fragment corresponds to the deprotonated 2,5-dichloro-6-pyridone molecule.

  • Subsequent Fragmentation: The m/z 161.93 ion can further fragment through:

    • Loss of a Chlorine Radical (Cl•): Loss of a chlorine radical (34.97 Da) to yield a fragment at m/z 126.96 .

    • Loss of Carbon Monoxide (CO): Cleavage of the pyridone ring can lead to the loss of CO (28.00 Da), resulting in a fragment at m/z 133.93 .

Summary of Key Predicted Fragments

The following table summarizes the major ions predicted for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. The m/z values correspond to the monoisotopic mass using ³⁵Cl.

Ionization ModePredicted IonProposed FragmentationPredicted m/z (Monoisotopic)Notes
Positive (ESI+) [M+H]⁺Protonated Molecular Ion207.96Precursor ion; will show M+2, M+4 pattern.
[M+H-H₂O]⁺Loss of Water189.95Common loss from carboxylic acids.
[M+H-COOH]⁺Loss of Carboxyl Radical162.96Represents the dichloropyridone core.
[M+H-HCl]⁺Loss of Hydrogen Chloride171.98Characteristic of chlorinated compounds.
Negative (ESI-) [M-H]⁻Deprotonated Molecular Ion205.93Precursor ion; will show M+2, M+4 pattern.
[M-H-CO₂]⁻ Loss of Carbon Dioxide 161.93 Dominant and diagnostic fragment.
[M-H-CO₂-Cl]⁻Loss of CO₂ and Chlorine126.96Further fragmentation of the core.
[M-H-CO₂-CO]⁻Loss of CO₂ and CO133.93Indicates ring fragmentation.

Visualization of the Primary Fragmentation Pathway

The most direct and reliable fragmentation pathway for identification is typically the decarboxylation of the [M-H]⁻ ion. The following diagram illustrates this key fragmentation cascade.

fragmentation_pathway cluster_main Negative Ion Mode Fragmentation parent [M-H]⁻ m/z 205.93 (C₆H₂Cl₂NO₃)⁻ fragment1 [M-H-CO₂]⁻ m/z 161.93 (C₅H₂Cl₂NO)⁻ parent->fragment1 - CO₂ (44 Da) fragment2 [M-H-CO₂-Cl]⁻ m/z 126.96 (C₅H₂ClNO)⁻ fragment1->fragment2 - Cl• (35 Da)

Caption: Predicted primary fragmentation pathway of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid in negative ion mode ESI-MS/MS.

Recommended Experimental Protocol (LC-MS/MS)

This protocol provides a robust starting point for the analysis of the target compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Preparation: Accurately weigh ~1 mg of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

  • Dissolution: Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution in a 50:50 mixture of water and acetonitrile to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. (For positive ion mode, promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Alternative Mobile Phase (for Negative Mode): 5 mM Ammonium Acetate in Water/Acetonitrile can be used to improve deprotonation.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 10.0 min: 5% B

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative (separate runs).

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative). This high voltage is necessary to generate the electrospray.

  • Cone Voltage: 30 V. This potential helps in ion sampling and can be optimized to minimize in-source fragmentation.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C. These temperatures facilitate the desolvation of droplets to form gas-phase ions.

  • Desolvation Gas Flow: 800 L/Hr (Nitrogen).

Tandem MS (MS/MS) Parameters
  • Scan Type: Product Ion Scan (or for quantification, Multiple Reaction Monitoring - MRM).

  • Precursor Ion (m/z): 207.96 (Positive), 205.93 (Negative). Select a narrow isolation window (e.g., 1-2 Da).

  • Collision Gas: Argon.

  • Collision Energy: Ramp from 10-40 eV. The optimal collision energy must be determined empirically to achieve a balance between the precursor ion signal and the production of informative fragment ions.[8][11] A ramp allows for the observation of fragments that form at different energy levels in a single experiment.

Conclusion

The mass spectrometric fragmentation of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is characterized by several predictable and structurally informative pathways. In positive ion mode, losses of water and the carboxyl group are expected. However, analysis in negative ion mode provides the most definitive evidence of its structure through a dominant and high-fidelity decarboxylation event (loss of CO₂), yielding a stable fragment ion at m/z 161.93. The presence of the chlorine isotopic cluster in the precursor and fragment ions serves as an additional, powerful confirmation of the elemental composition. The methodologies and predicted fragmentation patterns outlined in this guide provide a comprehensive framework for researchers to confidently identify and characterize this molecule in a variety of analytical applications.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. [Link]

  • Thornton, M. J., & Glish, G. L. (1995). Water Chemical Ionization Mass Spectrometry of Aldehydes, Ketones, Esters, and Carboxylic Acids. Applied Spectroscopy, 49(9), 1333-1341. [Link]

  • Kubota, M., et al. (2000). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A, 881(1-2), 231-237. [Link]

  • Poutsma, J. C., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3243-3252. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Hossain, M. S., & Wickramasinghe, R. (2020). In-Source and Collision Induced Dissociation of Herbicides: A Mass Spectrometry Study. Digital Commons@Kennesaw State University. [Link]

  • Laskin, J., & Chen, H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 37-54. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 116-125. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Lee, J. Y., et al. (2014). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 5(1), 1-8. [Link]

  • Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Gupta, S., Long, S., & Li, T. (2007). 6-Oxo-1,6-dihydropyridine-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 63(6), o2893-o2895. [Link]

Sources

thermodynamic stability of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the , a halogenated pyridone derivative of interest in medicinal chemistry and drug development. Given the limited direct literature on this specific molecule, this paper establishes a robust analytical strategy based on foundational thermodynamic principles and methodologies applied to analogous structures, such as halogenated pyridines and pyridine carboxylic acids.[1][2][3] We present a multi-faceted approach that combines theoretical considerations of molecular structure with rigorous experimental protocols, including thermal analysis and forced degradation studies, to build a comprehensive stability profile. This guide is intended for researchers, chemists, and formulation scientists, offering both the theoretical "why" and the practical "how" for assessing the stability of this and similar heterocyclic compounds, a critical parameter for successful drug development.

Introduction

The Pyridone Scaffold in Medicinal Chemistry

The pyridine ring and its derivatives are privileged scaffolds in modern pharmaceuticals, prized for their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[4][5] The 2-pyridone motif, a key feature of our compound of interest, is present in numerous biologically active molecules.[6] The introduction of substituents like halogens and carboxylic acids allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and metabolic stability.[4]

Profile of 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a complex heterocyclic compound featuring several key functional groups that dictate its chemical behavior:

  • A 2-Pyridone Ring: A generally stable aromatic system.

  • Two Chlorine Atoms: Potent electron-withdrawing groups that influence the ring's electron density and the acidity of the other functional groups.

  • A Carboxylic Acid Group: A site susceptible to reactions like decarboxylation, particularly under thermal stress.[2][3]

Understanding the thermodynamic stability of this molecule is paramount, as it directly impacts its shelf-life, formulation feasibility, and safety profile as a potential active pharmaceutical ingredient (API).

The Critical Role of Thermodynamic Stability in Drug Development

A thorough understanding of a drug candidate's intrinsic stability is a non-negotiable aspect of the development pipeline. It informs decisions on storage conditions, identifies potential degradants that must be characterized for safety, and guides the development of a stable, effective, and safe drug product. Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are a cornerstone of this process, helping to elucidate degradation pathways and develop stability-indicating analytical methods.[7][8]

Theoretical Framework of Stability

The stability of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is not governed by a single factor but is rather the outcome of competing electronic and structural influences.

Intrinsic Molecular Factors
  • Pyridone Tautomerism: The 6-oxo form (a pyridone) is in tautomeric equilibrium with its 6-hydroxy-pyridine form. For most pyridones, the oxo form is significantly more stable, contributing to the overall thermodynamic stability of the core ring system.

  • Inductive and Resonance Effects: The two chlorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the ring and the acidity of the carboxylic acid proton. This can potentially make the carboxylate group a better leaving group, facilitating decarboxylation.

  • Decarboxylation Potential: Pyridine carboxylic acids are known to undergo decarboxylation at elevated temperatures, a process that can be influenced by the pH and the electronic nature of other ring substituents.[2][3] The stability of the resulting carbanion or ylid intermediate is a key factor in this degradation pathway.[3]

Extrinsic (Solid-State) Factors

The arrangement of molecules in the crystal lattice significantly impacts the stability of the solid form.

  • Crystal Packing and Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H, -COOH) and acceptors (C=O, -COOH) allows for the formation of robust intermolecular hydrogen-bonding networks. These networks, such as the common carboxylic acid dimer synthon, can impart significant lattice energy and enhance thermal stability.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in stability, melting point, and solubility.[9] A comprehensive stability analysis must consider the possibility of polymorphic transitions under thermal or mechanical stress.

The logical interplay of these factors determines the overall stability profile.

G cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic Extrinsic Solid-State Factors Tautomerism Pyridone Tautomerism Stability Overall Thermodynamic Stability Profile Tautomerism->Stability Influence Electronics Electronic Effects (Cl, COOH) Electronics->Stability Influence Decarboxylation Decarboxylation Susceptibility Decarboxylation->Stability Influence Packing Crystal Packing & H-Bonding Packing->Stability Determine Polymorphism Polymorphism Polymorphism->Stability Determine

Caption: Factors influencing the thermodynamic stability of the target compound.

Experimental Assessment of Thermal Stability

A quantitative evaluation of thermal stability is achieved primarily through thermoanalytical techniques. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of how the material behaves as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally well-suited for detecting thermal events like melting, crystallization, and decomposition.[10] For energetic materials or those with unknown thermal hazards, DSC is a critical first step to identify decomposition onsets and energy release.[1][11]

Protocol 3.1.1: DSC Analysis for Thermal Hazard Screening

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any potential pressure release upon decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a suitable upper limit (e.g., 350 °C) at a constant heating rate of 10 °C/min.

  • Atmosphere: Purge the cell with an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (T_onset_melt), the peak melting temperature (T_peak_melt), the enthalpy of fusion (ΔH_fus), the onset temperature of decomposition (T_onset_dec), and the enthalpy of decomposition (ΔH_dec). A sharp, high-energy exotherm is indicative of a significant decomposition event.[1][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which degradation and mass loss occur, and to quantify the amount of mass lost.

Protocol 3.2.1: TGA for Decomposition Profiling

  • Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high upper limit (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Atmosphere: Conduct the analysis under a dynamic nitrogen atmosphere (50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of mass loss and the percentage of mass lost at each degradation step.

Data Interpretation and Presentation

The data from DSC and TGA should be compiled to build a complete thermal profile.

Table 1: Hypothetical Summary of Thermal Analysis Data

Parameter Method Value Interpretation
Melting Onset (T_onset_melt) DSC 215 °C Initiation of melting process.
Enthalpy of Fusion (ΔH_fus) DSC 95 J/g Energy required to melt the solid.
Decomposition Onset (T_onset_dec) DSC 240 °C Temperature at which exothermic decomposition begins.[1]
Enthalpy of Decomposition (ΔH_dec) DSC -1200 J/g Significant energy release; indicates a potential thermal hazard.[1]

| 5% Mass Loss Temperature (T_d5%) | TGA | 245 °C | Temperature at which 5% of the material's mass has been lost. |

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule under various environmental conditions.[8] The conditions are designed to be harsher than standard storage to accelerate degradation.[7]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (Solid or Solution) Acid Acidic (e.g., 0.1M HCl) API->Acid Base Basic (e.g., 0.1M NaOH) API->Base Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Heat Thermal (e.g., 80°C) API->Heat Light Photolytic (ICH Q1B) API->Light Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Characterization Degradant Characterization Analysis->Characterization

Caption: General experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

Protocol 4.1.1: General Procedure For each condition, a solution of the compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (unstressed) is kept under normal conditions for comparison.

  • Hydrolytic Degradation:

    • Acidic: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at 80 °C for 24 hours.

    • Basic: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 2 hours. Pyridine derivatives can be extremely unstable in alkaline media.[7]

    • Neutral: Add an equal volume of water. Heat at 80 °C for 24 hours.

  • Oxidative Degradation:

    • Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[8]

  • Photolytic Degradation:

    • Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

  • Thermal Degradation (Solid State):

    • Store the solid powder in an oven at 80 °C for 7 days.

After exposure, samples are neutralized (if necessary), diluted, and analyzed by a stability-indicating HPLC-UV method coupled with a mass spectrometer (MS) to identify and quantify the parent compound and any degradants.

Data Presentation

Table 2: Hypothetical Summary of Forced Degradation Results

Stress Condition % Assay of Parent Major Degradant m/z Observations
Control 100% N/A No degradation.
0.1 M HCl, 80°C, 24h 92.5% 200 Minor degradation observed.
0.1 M NaOH, RT, 2h 15.2% 200 Extensive degradation, consistent with lability in alkaline medium.[7]
3% H₂O₂, RT, 24h 98.1% N/A Compound is relatively stable to oxidation.
Light (ICH Q1B) 85.7% 210 Significant photodegradation observed.[7]

| Thermal (Solid), 80°C, 7d | 99.5% | N/A | High thermal stability in the solid state. |

Predicted Degradation Pathways

Based on the structure and data from analogous compounds, several degradation pathways can be predicted.

G cluster_hydrolysis Hydrolysis (Alkaline) cluster_decarboxylation Decarboxylation (Thermal) Start 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid Hydrolysis_Product Ring-Opened Product Start->Hydrolysis_Product OH⁻ Decarboxylation_Product 2,5-dichloro-1H-pyridin-6-one Start->Decarboxylation_Product Δ, -CO₂

Caption: Potential degradation pathways for the target compound.

  • Hydrolysis: Under harsh basic conditions, the amide bond within the pyridone ring could be susceptible to hydrolysis, leading to a ring-opened product. This is often a primary degradation pathway for lactam-containing structures.[7]

  • Decarboxylation: Under thermal stress, particularly in solution, the carboxylic acid group may be lost as CO₂. This is a well-documented pathway for pyridine carboxylic acids and would result in the formation of 2,5-dichloro-1H-pyridin-6-one.[2][3]

Conclusion and Strategic Recommendations

The is a complex interplay of its structural features. While the pyridone core offers inherent stability, the molecule possesses clear vulnerabilities, particularly to alkaline hydrolysis and photolytic degradation. Its thermal stability in the solid state appears robust, a favorable characteristic for handling and storage.

Recommendations for Development:

  • Storage and Handling: The solid material should be stored protected from light in well-sealed containers to prevent exposure to moisture and high pH environments.

  • Formulation Strategy: Aqueous formulations should be avoided, especially those with a pH above neutral. If an aqueous vehicle is necessary, a strongly buffered acidic solution (pH 3-5) would likely provide the most stable environment. Non-aqueous or solid dosage forms are highly recommended.

  • Further Studies: Isolation and full structural elucidation of the major degradants observed under alkaline and photolytic stress are critical next steps to fully map the degradation profile and ensure the safety of any potential drug product.

References

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799-803. [Link]

  • Galloway, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]

  • Mandler, M. D., et al. (2021). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. ACS Publications. [Link]

  • Andreoni, V., & Vela, S. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(1), 114-118. [Link]

  • Dunn, G. E., & Thompson, G. K. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis. Canadian Journal of Chemistry, 52(14), 2552-2559. [Link]

  • Dunn, G. E., & Lee, K. C. (1970). Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids. MSpace Repository. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4648. [Link]

  • Dunn, G. E., & Thimm, H. F. (1974). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 52(14), 2560-2566. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

  • Reimer, J. V. (2010). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • Dunn, G. E., & Thompson, G. K. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. [Link]

  • Shailaja, M., et al. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • Rawat, T., & Pandey, I. P. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Kumar, A., et al. (2018). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 8(1), 1362. [Link]

  • Fathalla, M. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules, 24(22), 4133. [Link]

  • Khan, K. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Dziuk, B., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(11), 3175. [Link]

  • Codd, R., et al. (2019). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Molecules, 24(18), 3290. [Link]

  • Kricheldorf, H. R., & Thomsen, S. (1993). Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Macromolecular Chemistry and Physics, 194(5), 1379-1387. [Link]

  • Khan, K. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2012). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. The Journal of Chemical Thermodynamics, 55, 23-28. [Link]

  • Gelbrich, T., & Hursthouse, M. B. (2005). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 7, 324-334. [Link]

  • Long, D. L., et al. (2006). 6-Oxo-1,6-dihydropyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5002-o5004. [Link]

Sources

Methodological & Application

protocol for dissolving 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid in DMSO for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic Acid in DMSO for In Vitro Assays

Authored by: Senior Application Scientist, Discovery Biology Division
Introduction

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound representative of a class of molecules frequently investigated in drug discovery programs. The successful evaluation of such compounds in in vitro biological assays is fundamentally dependent on their effective and consistent solubilization. Dimethyl Sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent, making it the industry standard for preparing high-concentration stock solutions of a wide array of chemical entities for screening and pharmacological profiling.[1][2]

However, the unique properties of both the compound and the solvent necessitate a carefully controlled protocol. Challenges such as compound precipitation upon dilution into aqueous assay buffers, potential for solvent-induced cytotoxicity, and long-term stability of the stock solution can lead to inaccurate and irreproducible data.[3][4] This document provides a comprehensive, field-proven protocol for dissolving 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid in DMSO. It explains the causality behind each step to ensure the generation of reliable and consistent results for researchers, scientists, and drug development professionals.

Compound Profile & Key Solubility Considerations

While specific experimental solubility data for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is not widely published, its structure as a chlorinated pyridinone carboxylic acid allows us to infer key properties relevant to its handling.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₆H₃Cl₂NO₃Based on chemical structure.
Appearance Likely a white to off-white solid.Typical for similar heterocyclic carboxylic acids.
Aqueous Solubility Expected to be low.The hydrophobic dichlorinated pyridine core limits water solubility.[3]
DMSO Solubility Expected to be high.DMSO is an excellent solvent for many organic compounds, including carboxylic acids.[5][6]
The Rationale Behind Key Protocol Steps
  • Why Use DMSO? DMSO's ability to dissolve both polar and non-polar molecules makes it an invaluable tool for creating concentrated stock solutions from compounds that are otherwise poorly soluble in water.[2] This allows for the introduction of the compound into an aqueous assay buffer at a low final solvent concentration.

  • The Challenge of Aqueous Dilution: A primary failure point in assay development is compound precipitation. A compound may be perfectly soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer (e.g., cell culture media), the solvent environment changes dramatically, causing the compound to crash out of solution.[1] This leads to an unknown and lower-than-intended final concentration, invalidating the experimental results. Our protocol mitigates this by using a serial dilution method in 100% DMSO before the final addition to the aqueous system.[1][7]

  • Managing DMSO-Induced Bioactivity and Cytotoxicity: High concentrations of DMSO can be toxic to cells, disrupt membrane integrity, and interfere with assay components.[4][8] It is critical to maintain a final DMSO concentration that is non-disruptive to the biological system. This concentration is cell-line and assay-dependent but should generally be kept at or below 0.5%.[1] Therefore, a highly concentrated primary stock is essential to minimize the volume added to the final assay.

Materials and Equipment
  • 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (solid powder)

  • High-purity, anhydrous, sterile DMSO (e.g., Hybri-Max™, Sigma-Aldrich or equivalent)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Sterile, low-retention pipette tips

  • Calibrated precision pipettes (P1000, P200, P20)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, set to 37°C)

  • (For cell-based assays) Sterile 0.22 µm PTFE syringe filters

Protocol Part 1: Preparation of a 50 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution. The target concentration of 50 mM is a typical starting point, but may need to be adjusted based on the observed solubility of the compound.

Step 1: Calculation
  • Determine the Molecular Weight (MW) of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

    • MW = 224.00 g/mol

  • Calculate the mass of compound needed. To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 224.00 g/mol × 1000 mg/g = 11.2 mg

Step 2: Dissolution Workflow
  • Weigh Compound: Accurately weigh 11.2 mg of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid and carefully transfer it into a sterile 1.5 mL microcentrifuge tube.

  • Add DMSO: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.

  • Initial Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check the solution against a light source for any undissolved particulates. If the solution is not perfectly clear, proceed to the next step.

  • Assisted Solubilization:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[1] This uses ultrasonic waves to break up compound aggregates.

    • Gentle Warming (Optional): If particulates remain, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. Caution: Use heat judiciously, as it can degrade thermally sensitive compounds.[1]

  • Final QC: Once the compound is fully dissolved and the solution is clear, it is ready for use or storage. For sterile applications, the solution can be passed through a 0.22 µm PTFE syringe filter.

cluster_prep Dissolution Decision Workflow start Add Compound + DMSO vortex Vortex (1-2 min) start->vortex check1 Visually Clear? vortex->check1 sonicate Sonicate (5-10 min) check1->sonicate No ready Stock Solution Ready check1->ready Yes check2 Visually Clear? sonicate->check2 warm Gentle Warming (37°C, 5-10 min) check2->warm No check2->ready Yes check3 Visually Clear? warm->check3 check3->ready Yes fail Insoluble at Target Conc. check3->fail No

Caption: Decision workflow for achieving complete dissolution.

Protocol Part 2: Preparation of Working Solutions via Serial Dilution

To avoid precipitation in aqueous media, it is crucial to perform serial dilutions in 100% DMSO before the final "spike" into the assay buffer. This workflow creates a dose-response curve while maintaining a consistent final DMSO concentration across all wells.

  • Label Tubes: Label a series of sterile microcentrifuge tubes for your desired concentration range (e.g., 10 mM, 1 mM, 100 µM, etc.).

  • Dispense DMSO: Add a pre-determined volume of 100% DMSO to all tubes except the one for your highest concentration (which will come directly from the primary stock). For a 1:10 dilution series, this would be 90 µL.

  • Perform Serial Dilution:

    • Take 10 µL from your 50 mM primary stock and add it to the 90 µL of DMSO in the "1:10" tube. Mix thoroughly by pipetting up and down. This tube now contains a 5 mM solution.

    • Using a fresh pipette tip, take 10 µL from the 5 mM tube and add it to the next tube containing 90 µL of DMSO. Mix well. This tube is now 500 µM.

    • Continue this process until you have created your full dilution series in 100% DMSO.[1]

cluster_dilution Serial Dilution Workflow (in 100% DMSO) stock 50 mM Primary Stock d1 5 mM stock->d1 10 µL assay Final Assay (Aqueous) stock->assay d2 500 µM d1->d2 10 µL d1->assay d3 50 µM d2->d3 10 µL d2->assay d4 ... d3->d4 d3->assay

Caption: Workflow for preparing working stocks via serial dilution in 100% DMSO.

Protocol Part 3: Application in a Generic Cell-Based Assay

This section describes how to add the DMSO-solubilized compound to a standard 96-well plate cell-based assay.

Key Parameter: Final DMSO Concentration

The final concentration of DMSO in the assay well must be carefully controlled.

Assay TypeRecommended Final DMSO Conc. (%)Rationale / Notes
General Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid cytotoxicity in many immortalized cell lines.[1]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent effects than established cell lines.[1]
High-Throughput Screening (HTS) 0.1% - 1%Must be optimized and kept consistent across all plates and assays.[1]
Enzyme/Biochemical Assays < 2%Less sensitive to cytotoxicity, but DMSO can still interfere with protein function at higher concentrations.[9]
Example Dosing Procedure (Targeting 0.5% Final DMSO)

This assumes a final assay volume of 200 µL per well. To achieve a 0.5% final DMSO concentration, the volume of your DMSO stock added to each well must be 1 µL (1 µL / 200 µL = 0.005 or 0.5%). This is a 1:200 dilution factor.

  • Prepare Cell Plate: Seed and culture your cells in a 96-well plate, leaving the final volume at 199 µL/well.

  • Dose the Plate:

    • Directly add 1 µL of each concentration from your DMSO serial dilution series to the corresponding wells.

    • Vehicle Control: To a set of control wells, add 1 µL of 100% DMSO (without any compound). This is essential to differentiate the compound's effect from any solvent effect.[1][10]

    • Untreated Control: Leave a set of wells with only cells and media (no DMSO) to assess baseline cell health.

  • Mix and Incubate: Gently mix the plate (e.g., on an orbital shaker for 30 seconds) to ensure even distribution of the compound. Proceed with the standard incubation period for your assay.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of your compound stock solution.

  • Aliquoting: Immediately after preparation, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[1][9][11]

  • Storage Temperature: Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (>2 months).[9]

  • Hygroscopicity: Ensure tubes are tightly capped to minimize moisture absorption from the atmosphere, as water can degrade certain compounds.[1][12]

cluster_storage Recommended Storage Workflow stock Freshly Prepared Primary Stock aliquot Aliquot into single-use volumes (e.g., 20 µL) stock->aliquot store Store at -20°C or -80°C aliquot->store use Thaw ONE aliquot for ONE experiment store->use

Caption: Best-practice workflow for storing DMSO stock solutions.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve in DMSO at 50 mM. The compound's solubility limit in DMSO is below 50 mM.Prepare a new primary stock at a lower concentration (e.g., 25 mM or 10 mM) and adjust downstream dilutions accordingly.
Primary stock solution appears cloudy or has precipitates after freezing and thawing. 1. Moisture was introduced. 2. Compound is unstable to freeze-thaw cycles. 3. The compound has low solubility and is precipitating at low temperatures.1. Use fresh, anhydrous DMSO and ensure tubes are tightly sealed. 2. Always aliquot fresh stock to avoid re-freezing. 3. Gently warm and vortex the thawed aliquot to try and redissolve. If this fails, store the stock at room temperature (if stability permits) or prepare it fresh before each experiment.
Precipitate forms in the assay well immediately after adding the DMSO stock. The compound's solubility in the final aqueous buffer is very low, even at 0.5% DMSO.1. Decrease the final concentration of the compound. 2. Increase the final DMSO concentration slightly (e.g., to 0.75% or 1%), but first validate that this new concentration is not toxic to your cells. 3. Investigate the use of co-solvents or formulation aids like cyclodextrins, though this requires significant assay redevelopment.[9]
Vehicle control wells show unexpected biological effects (e.g., cell death, reduced signaling). The cell line is highly sensitive to the final DMSO concentration.Reduce the final DMSO concentration to 0.1% or lower. This will require preparing a more concentrated primary stock solution.
References
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Chromatography Forum. (2012). DMSO stock solutions. [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Presentation at SBS Hague. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Galland, A., et al. (2020). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 65(4), 1836-1844. [Link]

  • Valenzuela-Lama, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509. [Link]

  • Chemcia Scientific. 2,5-Dichloro-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester. [Link]

  • Butin, A. V., et al. (2018). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 23(11), 2975. [Link]

  • Tofte, N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 757-761. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Wang, F., et al. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature Catalysis, 3, 219-226. [Link]

  • Kumar, A., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4499-4507. [Link]

  • Gonçalves, E., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(5), 1432-1436. [Link]

  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 33-45. [Link]

  • PubChem. 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • PubChem. 2,6-Dichloroisonicotinic acid. [Link]

  • CAS Common Chemistry. 1H-Pyrazole-3-carboxylic acid derivative. [Link]

  • Oh, H. K., et al. (2001). Structure-reactivity relationships in the pyridinolysis of N-methyl-N-arylcarbamoyl chlorides in dimethyl sulfoxide. The Journal of Organic Chemistry, 66(25), 8549-8555. [Link]

  • Engeloch, C., et al. (2007). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 12(7), 963-969. [Link]

  • Gaylord Chemical. Solubility Data of DMSO. [Link]

  • Liu, H., et al. (2021). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. IUCrData, 6(11), x211142. [Link]

Sources

Application Note: 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are essential for navigating complex structure-activity relationship (SAR) optimizations. 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid (also referred to as 5,6-dichloro-2-hydroxynicotinic acid) stands out as a remarkably versatile scaffold. Its unique structural architecture presents three orthogonal vectors for late-stage functionalization, making it a critical starting material for synthesizing advanced therapeutics, including KRAS G12C inhibitors[1], Alzheimer's disease treatments[2], and naphthyridine antibacterial agents[3].

Structural Significance and Reactivity

The molecule features a pyridone core that exists in tautomeric equilibrium with its 2-hydroxypyridine form. This provides a distinct reactivity profile:

  • C3-Carboxylic Acid: Primed for amidation, esterification, or decarboxylative cross-coupling.

  • C6-Oxo Group: Can be activated via deoxychlorination to yield a highly electrophilic C-Cl bond, enabling subsequent nucleophilic aromatic substitution (SNAr).

  • C2 & C5-Chloro Substituents: Serve as handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) or selective amine displacement[3].

ReactivityMap SM 2,5-Dichloro-6-oxo-1H-pyridine- 3-carboxylic acid C3 C3: Carboxylic Acid (Amidation) SM->C3 C6 C6: Oxo Group (Deoxychlorination) SM->C6 C2_C5 C2/C5: Chloro Groups (SNAr / Coupling) SM->C2_C5 Drug1 KRAS G12C Inhibitors (e.g., MK-1084) C3->Drug1 CDI/NH4OH C6->Drug1 POCl3 Drug2 Naphthyridine Antibacterials C2_C5->Drug2 Substitution

Reactivity map of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid in drug synthesis.

Mechanistic Insights: The Causality of Experimental Choices

When synthesizing complex active pharmaceutical ingredients (APIs) from this starting material, standard textbook conditions often fail due to the extreme electron deficiency of the heavily chlorinated pyridine ring.

Why POCl3/DMF for Deoxychlorination?

Converting the 6-oxo group to a 6-chloro substituent (yielding 2,5,6-trichloronicotinic acid) requires highly electrophilic conditions. We utilize Phosphorus oxychloride (POCl3) as both solvent and reagent. The addition of catalytic N,N-Dimethylformamide (DMF) is not optional; it generates the Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This highly reactive species rapidly activates the 6-hydroxyl tautomer for nucleophilic displacement by chloride. Without DMF, the reaction requires prolonged heating at >130 °C, which triggers unwanted decarboxylation of the C3-carboxylic acid.

Why CDI for Amidation?

In the synthesis of KRAS G12C inhibitors like MK-1084 and Garsorasib[1], the intermediate 2,5,6-trichloronicotinic acid must be converted to an amide. Traditional acyl chloride formation (using oxalyl chloride or SOCl2) is problematic because the electron-withdrawing trichloropyridine ring severely destabilizes the resulting acyl chloride, making it highly prone to degradation. Instead, 1,1′-Carbonyldiimidazole (CDI) is employed. CDI forms a stable active acyl imidazole intermediate. Furthermore, the evolution of CO2 gas during this step provides a self-validating, visual metric for the completion of the activation phase.

Quantitative Data Presentation

The following table summarizes the optimized parameters, expected yields, and in-process control (IPC) metrics for the two primary functionalization workflows of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

ParameterProtocol A: DeoxychlorinationProtocol B: CDI-Mediated Amidation
Starting Material 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid2,5,6-Trichloronicotinic acid
Target Product 2,5,6-Trichloronicotinic acid2,5,6-Trichloronicotinamide
Reagents POCl3 (10 eq), DMF (0.1 eq)CDI (1.1 eq), NH4OH (2.0 eq)
Solvent Neat (POCl3 acts as solvent)THF / Toluene
Temperature Profile 105 °C (Reflux)50 °C (Activation) → 0 °C (Amidation)
Reaction Time 4 - 6 hours1 hour (Act.) + 2 hours (Amidation)
Typical Yield 85 - 90%80 - 88%
Self-Validating IPC LC-MS (Product m/z: 226.4 plateaus)Visual cessation of CO2 gas evolution

Detailed Experimental Protocols

SyntheticWorkflow SM Starting Material (6-Oxo-Pyridine) Step1 POCl3, DMF (cat.) 105°C, 4-6h SM->Step1 Int1 2,5,6-Trichloro- nicotinic acid Step1->Int1 Step2 1. CDI, THF, 50°C 2. NH4OH, 0°C Int1->Step2 Prod 2,5,6-Trichloro- nicotinamide Step2->Prod

Two-step synthetic workflow for the preparation of 2,5,6-trichloronicotinamide.

Protocol A: Synthesis of 2,5,6-Trichloronicotinic Acid via Deoxychlorination

This protocol generates the critical trichloro-intermediate utilized in the synthesis of MK-1084[1].

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) to prevent moisture ingress.

  • Charge: Add 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (10.0 g, 48.1 mmol, 1.0 equiv) to the flask.

  • Reagent Addition: Slowly add Phosphorus oxychloride (POCl3, 45 mL, ~480 mmol, 10.0 equiv). Caution: POCl3 is highly reactive and toxic. Perform in a well-ventilated fume hood.

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF, 0.37 mL, 4.8 mmol, 0.1 equiv) dropwise. A slight exotherm may be observed as the Vilsmeier-Haack complex forms.

  • Heating & IPC: Heat the mixture to 105 °C (reflux) and stir for 4 to 6 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z ~208) is fully consumed.

  • Quenching: Allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove approximately 70% of the excess POCl3. Slowly pour the remaining viscous residue into a beaker containing vigorously stirred crushed ice (200 g).

    • Causality: Pouring onto ice controls the violent exothermic hydrolysis of POCl3, converting it into water-soluble phosphoric and hydrochloric acids while precipitating the hydrophobic product.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash thoroughly with cold water (3 × 50 mL) to remove residual acids, and dry in a vacuum oven at 45 °C overnight.

Protocol B: CDI-Mediated Amidation to 2,5,6-Trichloronicotinamide

This protocol outlines the precise amidation step required to build the core of advanced KRAS inhibitors[1].

  • Activation Phase: To a stirred solution of 2,5,6-trichloronicotinic acid (8.70 g, 38.4 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 90 mL) under a nitrogen atmosphere, add 1,1′-carbonyldiimidazole (CDI, 6.85 g, 42.3 mmol, 1.10 equiv) in one portion.

  • Self-Validation: Heat the reaction mixture to 50 °C. Observe the evolution of CO2 gas bubbles. Stir for 1 hour. The cessation of bubbling serves as a visual indicator that the active acyl imidazole has fully formed.

  • Solvent Modulation: Cool the reaction mixture to 0 °C using an ice bath. Add toluene (20 mL).

    • Causality: Toluene acts as an anti-solvent for the highly polar byproducts and modulates the solubility of the final amide, aiding in its eventual precipitation.

  • Amidation Phase: Slowly add concentrated ammonium hydroxide in water (28-30% NH3 basis, 10.7 mL, 77.0 mmol, 2.00 equiv) dropwise to maintain the internal temperature below 5 °C.

    • Causality: Strict temperature control prevents the ammonia from acting as a nucleophile at the highly activated C6-chloro position (avoiding SNAr side products).

  • Isolation: Stir the resulting mixture at 0 °C for 2 hours. Dilute with cold water (50 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure 2,5,6-trichloronicotinamide.

References

  • US Patent 5468863A. Process for the preparation of substituted 2,3-difluoropyridines. Google Patents. 3

  • Taylor & Francis. Full article: New cyclopentaquinoline hybrids with multifunctional capacities for the treatment of Alzheimer's disease.2

  • Journal of Medicinal Chemistry - ACS Publications. Discovery of MK-1084: An Orally Bioavailable and Low-Dose KRASG12C Inhibitor.1

  • New Drug Approvals. Garsorasib.

Sources

HPLC-MS method development for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to HPLC-MS Method Development for the Analysis of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Introduction

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a halogenated, heterocyclic compound of interest in pharmaceutical development, potentially as a synthetic intermediate or a metabolite. Its chemical structure presents a unique analytical challenge: it combines the characteristics of a polar carboxylic acid with the increased hydrophobicity from two chlorine atoms. Such polar acidic compounds are often difficult to retain and resolve using standard reversed-phase liquid chromatography (RP-HPLC) methods, typically leading to poor peak shape and retention near the solvent front[1][2].

This application note provides a comprehensive, step-by-step guide for the development of a robust and sensitive HPLC-MS method for the quantification of this analyte. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the resulting method is both reliable and transferable. The methodology is structured in two primary phases: first, the optimization of mass spectrometric parameters for sensitive detection, and second, the systematic development of chromatographic conditions for optimal separation and peak shape.

Analyte Characterization and Initial Analytical Strategy

A successful method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid possesses a key ionizable functional group: a carboxylic acid. This group is the primary determinant of its behavior in both chromatography and mass spectrometry.

  • Ionization: The carboxylic acid moiety is readily deprotonated, making the molecule ideal for analysis using Electrospray Ionization (ESI) in the negative ion mode to form a stable [M-H]⁻ ion[3][4]. While positive ionization is possible through adduction (e.g., [M+Na]⁺), negative mode is predicted to offer significantly higher sensitivity for this class of compounds[5][6].

  • Chromatographic Behavior: As an ionizable acid, the analyte's retention in RP-HPLC is highly dependent on the mobile phase pH[7]. To maximize retention, the mobile phase pH should be adjusted to suppress the ionization of the carboxylic acid group. A general rule is to set the pH at least one to two units below the analyte's pKa, which forces the compound into its more hydrophobic, neutral form[8][9][10]. For a pyridine carboxylic acid, the pKa is estimated to be in the range of 2-4. Therefore, starting method development at a low pH (e.g., 2.5-3.0) is the most logical strategy[10].

Experimental: Materials and Instrumentation

Materials
  • Analyte: 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid reference standard.

  • Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and deionized water.

  • Mobile Phase Additives: Formic acid (≥99%) and Ammonium hydroxide.

Instrumentation
  • HPLC System: A quaternary UHPLC/HPLC system capable of gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analytical Columns:

    • Standard C18 (e.g., 100 x 2.1 mm, 1.8 µm)

    • Polar-Embedded C18 (e.g., Amide or Carbonyl-bridged)

    • Mixed-Mode Anion Exchange/Reversed-Phase (e.g., BEH C18 AX)[1]

Phase 1: Mass Spectrometry Parameter Optimization

Rationale: The goal of this phase is to determine the most sensitive and specific mass transitions for the analyte, independent of the chromatography. This is most efficiently achieved by direct infusion of the analyte into the mass spectrometer.

Protocol 1: MS Tuning via Direct Infusion
  • Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • Prepare Infusion Solution: Further dilute the stock solution to a concentration of approximately 1 µg/mL using 50:50 Acetonitrile:Water with 0.1% formic acid.

  • System Setup: Divert the HPLC flow to waste. Using a syringe pump, infuse the 1 µg/mL solution directly into the ESI source at a flow rate of 10-20 µL/min.

  • Ionization Mode Screening:

    • Scan a mass range (e.g., m/z 50-300) in both positive and negative ESI modes.

    • Causality: As predicted, the deprotonated molecule [M-H]⁻ in negative mode should yield a significantly more intense signal than the protonated [M+H]⁺ or any adducts in positive mode. This confirms negative ESI as the optimal mode.

  • Parameter Optimization (Negative ESI Mode):

    • Focus on the [M-H]⁻ ion. Systematically adjust key parameters to maximize its signal intensity. These include:

      • Capillary Voltage

      • Source and Desolvation Temperatures

      • Cone/Fragmentor Voltage

      • Nebulizer and Desolvation Gas Flows

  • MS/MS Fragmentation:

    • Select the determined [M-H]⁻ ion as the precursor for collision-induced dissociation (CID).

    • Perform a product ion scan by ramping the collision energy to identify stable, high-intensity product ions. The loss of CO₂ (44 Da) from the carboxylic acid is a common and expected fragmentation pathway.

    • Select the most intense and specific precursor-to-product ion transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation: Optimized MS Parameters
ParameterOptimized ValueRationale
Ionization ModeESI NegativeThe carboxylic acid group is readily deprotonated, leading to high sensitivity for the [M-H]⁻ ion[3][4].
Capillary Voltage~ -3.0 kVTypical starting point for negative mode; optimized for maximum ion current.
Cone/Fragmentor VoltageAnalyte DependentOptimized to maximize precursor ion intensity while minimizing in-source fragmentation.
Desolvation Temp.~450 °CEnsures efficient solvent evaporation without causing thermal degradation of the analyte.
Desolvation Gas Flow~800 L/HrAids in desolvation and prevents solvent cluster formation.
Precursor Ion (Q1)[M-H]⁻The molecular ion formed by the loss of a proton from the carboxylic acid.
Product Ion (Q3)[M-H-CO₂]⁻A common, stable fragment resulting from the loss of carbon dioxide, providing specificity.
Collision Energy (eV)Analyte DependentOptimized to produce the highest intensity for the selected product ion.

Phase 2: Chromatographic Method Development

Rationale: The primary chromatographic goal is to achieve sufficient retention for the polar analyte while maintaining a good peak shape (symmetry > 0.9) and separating it from any potential impurities or matrix components. A systematic, multi-stage approach is most effective.

Caption: Systematic workflow for HPLC method development.

Protocol 2: Column and Mobile Phase Screening
  • Prepare Test Solution: Use the 1 µg/mL solution of the analyte.

  • Initial Mobile Phase Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7). Rationale: This low pH suppresses the ionization of the analyte, increasing its hydrophobicity and promoting retention on the reversed-phase column[8][10][11]. Formic acid is a volatile additive, making it fully compatible with MS detection[10].

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Column Screening:

    • Install the first column to be tested (e.g., Standard C18).

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.

    • Inject the test solution and run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes).

    • Evaluation: Assess retention time (k'), peak shape, and signal intensity. A standard C18 may show poor retention for this polar compound[12].

    • Repeat the process for the other columns (Polar-Embedded and Mixed-Mode AX). Rationale: Polar-embedded phases are designed to prevent "dewetting" in highly aqueous mobile phases and can offer alternative selectivity for polar compounds[2]. Mixed-mode columns provide both hydrophobic and ion-exchange retention mechanisms, which can be highly effective for retaining polar acids[1][12].

  • Organic Modifier Screening:

    • Using the most promising column from the previous step, replace Acetonitrile with Methanol as Mobile Phase B (with 0.1% formic acid).

    • Repeat the scouting gradient.

    • Evaluation: Compare the selectivity and peak shape between Acetonitrile and Methanol. Acetonitrile often provides sharper peaks and lower backpressure, while Methanol can offer different elution orders for closely related compounds[9].

Protocol 3: Gradient Optimization
  • Select Best Conditions: Based on the screening results, choose the column and organic modifier that provided the best combination of retention and peak shape.

  • Develop a Focused Gradient:

    • Based on the elution point from the scouting run, design a shallower gradient around that percentage of organic modifier.

    • Example: If the analyte eluted at 30% B in the fast gradient, a new gradient could be: 10% B held for 0.5 min, ramp to 45% B over 6 minutes, then wash and re-equilibrate.

  • Fine-Tuning: Adjust the gradient slope and time to ensure a retention factor (k') between 2 and 10, which provides robust and reliable chromatography. Ensure the peak width is narrow and the asymmetry is close to 1.0.

Final Integrated HPLC-MS Protocol

This protocol represents the culmination of the development process, combining the optimized chromatographic separation with sensitive mass spectrometric detection.

Data Presentation: Final HPLC-MS Method Parameters
ParameterFinal Condition
HPLC Column Atlantis Premier BEH C18 AX, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 5% B to 40% B in 7 min, hold 1 min, return to 5% B
MS Ionization ESI Negative
Acquisition Mode Selected Reaction Monitoring (SRM)
SRM Transition e.g., m/z 205.9 -> m/z 161.9 (Hypothetical based on structure)
Protocol 4: Sample Analysis Workflow
  • Sample Preparation: Dilute the sample to an appropriate concentration within the calibration range using the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • System Equilibration: Equilibrate the HPLC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blanks, calibration standards, quality control samples, and unknown samples.

  • Data Acquisition: Inject the samples and acquire data using the final integrated HPLC-MS method.

  • Data Processing: Integrate the SRM peak for the analyte and quantify using a calibration curve generated from the reference standards.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, the final method must be validated according to established guidelines (e.g., ICH Q2(R1)). This self-validating system would involve assessing:

  • Specificity: Demonstrating that the signal is unequivocally from the analyte, free from interference.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy & Precision: Determining the closeness of the measured value to the true value and the reproducibility of the measurement.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Defining the lowest concentration that can be reliably detected and quantified.

  • Robustness: Assessing the method's resilience to small, deliberate variations in parameters like pH, column temperature, and flow rate.

Conclusion

The development of a robust HPLC-MS method for a polar, acidic compound like 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid requires a systematic approach grounded in the principles of chromatography and mass spectrometry. By leveraging negative mode ESI for sensitivity and carefully controlling mobile phase pH to enhance reversed-phase retention, a reliable and specific analytical method can be achieved. The use of advanced column chemistries, such as mixed-mode phases, is a key strategy to overcome the retention challenges associated with this class of molecules. The detailed protocols within this guide provide a clear pathway for researchers to develop and validate a high-quality analytical method suitable for drug development and quality control environments.

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds.
  • Gamoh, K., & Kishi, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 701-705. [Link]

  • VandenBoer, T. C., et al. (2013). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory. University of Florida. [Link]

  • Wilson, J. J., & Brodbelt, J. S. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3446-3453. [Link]

  • Schoon, P. (2016). An Education in ESI. The Analytical Scientist. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Wyndham, K. D. (2004). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Watson, T. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

Sources

Application Notes and Protocols: Esterification of 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials science. Among these, the esterification of heteroaromatic carboxylic acids, such as 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, presents unique challenges and opportunities. The resulting esters are valuable intermediates, serving as key building blocks in the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale esterification of this specific pyridinone derivative. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss critical parameters for process optimization and characterization of the final product.

The presence of the electron-withdrawing chlorine atoms and the pyridinone ring system influences the reactivity of the carboxylic acid group. A classic and robust method for this transformation is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] This method is often favored for its simplicity and cost-effectiveness.[1] The reaction is an equilibrium process, and strategies to drive it towards the product, such as using an excess of the alcohol or removing water as it is formed, are crucial for achieving high yields.[3][4]

Mechanistic Insights: The Fischer-Speier Esterification

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

Due to the reversible nature of each step, the overall reaction exists in equilibrium.[5][6]

Experimental Protocol: Synthesis of Methyl 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylate

This protocol details the synthesis of the methyl ester of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid using a modified Fischer-Speier esterification method.

Materials and Reagents
ReagentGradeSupplier
2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid≥98%Commercial Source
Methanol (Anhydrous)ACS GradeCommercial Source
Sulfuric Acid (Concentrated)ACS GradeCommercial Source
Sodium Bicarbonate (Saturated Aqueous Solution)Laboratory GradeIn-house Prep
Anhydrous Sodium SulfateLaboratory GradeCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source
Apparatus
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (e.g., 5.0 g, 1 equivalent).

    • Add anhydrous methanol (e.g., 50 mL). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[3]

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with continuous stirring. The addition of a strong acid catalyst is essential for the reaction to proceed at a reasonable rate.[6]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

    • Maintain the reflux for a specified period (e.g., 4-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize it with a drop of saturated sodium bicarbonate solution, and spot it on a TLC plate alongside the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water (e.g., 100 mL). This will precipitate the crude product.

    • Collect the solid product by vacuum filtration, washing with cold water to remove any residual acid and methanol.

    • For further purification, dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid catalyst), and then with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add Reactants: 2,5-dichloro-6-oxo-1H-pyridine- 3-carboxylic acid, Methanol B 2. Add Catalyst: Conc. Sulfuric Acid (in ice bath) A->B C 3. Reflux: Heat to 65-70 °C for 4-6 hours B->C D 4. Quench: Pour into ice water C->D E 5. Filter: Collect crude product D->E F 6. Extraction: Dissolve in Ethyl Acetate, wash with NaHCO3 and Brine E->F G 7. Dry & Concentrate: Dry with Na2SO4, remove solvent F->G H 8. Recrystallization or Column Chromatography G->H I Final Product: Methyl 2,5-dichloro-6-oxo- 1H-pyridine-3-carboxylate H->I

Caption: Workflow for the esterification of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood and add it slowly to the reaction mixture, especially when it is being added to an alcohol, as the reaction is exothermic.

    • Organic solvents are flammable. Avoid open flames and work in a well-ventilated area or a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Final Product

Thorough characterization of the synthesized ester is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methyl ester protons (typically around 3.9-4.0 ppm) and signals corresponding to the aromatic protons on the pyridine ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon (typically in the range of 160-170 ppm) and the methyl carbon, in addition to the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. The broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) should be absent in the purified product.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the ester, confirming its successful formation.

  • Melting Point: A sharp melting point range for the purified solid product is a good indicator of its purity.

Troubleshooting

IssuePossible CauseRecommended Action
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Loss of product during work-upEnsure complete precipitation of the product by using a sufficient amount of ice water. Be careful during extractions to avoid loss of the organic layer.
Presence of Starting Material in the Final Product Insufficient catalyst or reaction timeIncrease the amount of sulfuric acid catalyst slightly or prolong the reflux time.
Formation of Byproducts High reaction temperatureLower the reaction temperature slightly and extend the reaction time if necessary. High temperatures can sometimes lead to decomposition or side reactions.[7]

Conclusion

The esterification of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid via the Fischer-Speier method is a reliable and scalable procedure for laboratory synthesis. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently produce the desired ester in high yield and purity. The detailed protocol and troubleshooting guide provided in these application notes are intended to facilitate the successful execution of this important chemical transformation, enabling further research and development in the synthesis of novel and complex molecules.

References

  • US2758999A - Esterification of pyridine carboxylic acids - Google P
  • N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low C
  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III)
  • Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts - ResearchGate. (URL: [Link])

  • US5047542A - Process for preparing pyridine carboxylic acid esters - Google P
  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. (URL: [Link])

  • esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

  • esterification of carboxylic acids with - Organic Syntheses Procedure. (URL: [Link])

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC. (URL: [Link])

  • Fischer Esterification - Chemistry Steps. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Intensification of Pyridine-3-carboxylic Acid Extraction Using N-Methyl-N,N-dioctyloctan-1-ammonium Chloride in Different Type of Diluents | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. (URL: [Link])

  • Fischer Esterification - Chemistry LibreTexts. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

  • Process for the preparation of pyridine carboxylic acid esters - Google P
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. (URL: [Link])

  • Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. (URL: [Link])

  • Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate (С6H5NO2)2[H3O]4[CrMo6O18(OH)6].4Н2О | Request PDF - ResearchGate. (URL: [Link])

Sources

safe handling and storage protocols for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

A Guide for Safe Handling, Storage, and Use in Research & Development

Preamble: A Note on Scientific Prudence

This document provides detailed protocols and safety guidance for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid . As of the date of publication, comprehensive, peer-reviewed safety and toxicology data specifically for this compound are not widely available. Therefore, the following protocols are synthesized from the known hazards of its constituent functional groups: a chlorinated pyridine ring, a carboxylic acid, and a pyridone structure. The principle of "as low as reasonably achievable" (ALARA) for exposure should be paramount. All procedures must be conducted under the assumption that the compound is hazardous until proven otherwise. The guidance from Safety Data Sheets (SDS) for structurally similar compounds, such as 2,6-dichloropyridine-3-carboxylic acid and other chlorinated pyridines, has been used to inform these recommendations.[1][2]

Section 1: Hazard Identification and Risk Assessment

This compound combines the characteristics of a halogenated aromatic system and an organic acid. This structure suggests several potential hazards that must be managed through engineering controls, personal protective equipment, and rigorous handling protocols.

  • Corrosivity and Irritation: As a carboxylic acid, it is expected to be corrosive and cause irritation or severe damage to the skin, eyes, and respiratory tract.[3] GHS classifications for similar pyridine carboxylic acids consistently list warnings for serious eye and skin irritation.[2][3]

  • Toxicity: Chlorinated organic compounds can exhibit toxicity upon ingestion, inhalation, or dermal absorption.[1][4][5] Pyridine derivatives, in particular, can cause local irritation and may have systemic effects if absorbed.[1] Acute toxicity studies on related compounds show a range of effects, underscoring the need for caution.[6]

  • Reactivity: The compound is an organic acid and will react exothermically with bases. It should be considered incompatible with strong oxidizing agents.[1][4][7]

Table 1: Physicochemical and Toxicological Profile (Inferred)
PropertyValue / InformationRationale / Source
Chemical Formula C₆H₃Cl₂NO₃-
Molecular Weight 208.00 g/mol Calculated
Appearance Likely a white to off-white solid.Based on similar compounds.[8]
Melting Point Not available. Data for 2,6-dichloropyridine-3-carboxylic acid is 140-143 °C.
Solubility Likely has low water solubility. Soluble in some organic solvents.Based on general properties of similar structures.[9]
GHS Hazard (Predicted) Acute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion/Irritation; Serious Eye Damage; Specific Target Organ Toxicity (Respiratory Irritation).Inferred from GHS classifications of analogous compounds like 2,6-dichloronicotinic acid and other pyridones.[2][3]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Exposure mitigation begins with robust engineering controls, supplemented by appropriate PPE. Never work with this compound on an open bench.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This is critical to prevent inhalation of airborne particulates or vapors.[8][10]

  • Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.[11]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly, within a 10-second travel distance from the workstation.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[5] Change gloves immediately if contaminated.
Eye Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. A face shield is required when there is a significant splash risk.[4][5]
Body Protection Flame-resistant laboratory coat with long sleeves and a fully fastened front.Protects skin and personal clothing from contamination.[8]
Respiratory Not typically required if work is conducted within a certified fume hood. If dust or aerosols are generated outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is mandatory.[4][11]To prevent inhalation, the primary engineering control (fume hood) is preferred.
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills.
Figure 1: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Gloves (Outer then Inner) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Storage_Logic cluster_incompatible Store Separately Compound 2,5-dichloro-6-oxo-1H- pyridine-3-carboxylic acid Tray Secondary Containment Tray Compound->Tray Place in Cabinet Corrosive/Acid Cabinet Bases Bases (e.g., NaOH) Cabinet->Bases Separate From Oxidizers Oxidizers (e.g., Nitric Acid) Cabinet->Oxidizers Separate From Metals Active Metals (e.g., Na, K) Cabinet->Metals Separate From Tray->Cabinet Store in

Caption: Visual guide for segregating the target compound from incompatible chemicals.

Section 5: Emergency Procedures

Be prepared for potential emergencies by knowing these procedures.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8][10]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [5][8]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. [8]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. [8]Seek immediate medical attention.

Spills
  • Minor Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an acid-neutralizing absorbent material (e.g., sodium bicarbonate or a commercial spill kit).

    • Carefully sweep up the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or if you feel unwell, activate the fire alarm and evacuate the building.

    • Call emergency services and provide the name of the chemical.

    • Prevent entry to the contaminated area. Cleanup should only be performed by trained emergency personnel. [4][12]

Figure 3: Spill Response Protocol Workflow

Spill_Response Start Spill Occurs Check_Location Is spill contained within fume hood? Start->Check_Location Minor_Spill Minor Spill Protocol Check_Location->Minor_Spill Yes Major_Spill Major Spill Protocol Check_Location->Major_Spill No Step1_Minor 1. Use Acid Spill Kit to Absorb/Neutralize Minor_Spill->Step1_Minor Step1_Major 1. Evacuate Immediate Area Major_Spill->Step1_Major Step2_Minor 2. Collect in Waste Container Step1_Minor->Step2_Minor Step3_Minor 3. Decontaminate Area Step2_Minor->Step3_Minor Step2_Major 2. Alert Others & Call Emergency Services Step1_Major->Step2_Major Step3_Major 3. Restrict Access Step2_Major->Step3_Major

Caption: Decision workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. [13]3. Never dispose of this chemical down the drain or in regular trash.

Section 7: References

  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories . (2021). Environmental Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Safety Data Sheet for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid . (N.D.). KISHIDA CHEMICAL CO., LTD. [Link]

  • CHEMICAL STORAGE FACT SHEET . (2023). University of Waterloo Safety Office. [Link]

  • Organic Acid Standard Operating Procedure . (N.D.). Washington Nanofabrication Facility, University of Washington. [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99% . (2005). Cole-Parmer. [Link]

  • HAZARD SUMMARY: 2-CHLOROPYRIDINE . (N.D.). New Jersey Department of Health. [Link]

  • Corrosive Storage Guidelines . (N.D.). University of Texas at Dallas, Safety and Risk Management. [Link]

  • SAFETY DATA SHEET for 2,3-Pyridinedicarboxylic acid, 5-ethyl- . (2025). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET for 2,6-Pyridinedicarboxylic acid . (2012). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET for 2,6-Pyridinedicarboxylic acid . (2012). Thermo Fisher Scientific. [Link]

  • 2,5-Dichloro-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester . (2026). Chemcia Scientific. [Link]

  • 4,5-DICHLORO-1-METHYL-6-OXO-1,6-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER . (N.D.). LookChem. [Link]

  • 2,6-Dichloronicotinic acid PubChem CID 854047 . (N.D.). National Center for Biotechnology Information. [Link]

  • 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid PubChem CID 112593 . (N.D.). National Center for Biotechnology Information. [Link]

  • Djalil, A. D., et al. (2012). Toxicity Prediction of Photosensitizers Bearing Carboxylic Acid Groups by ECOSAR and Toxtree . Science Alert. [Link]

  • pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity . (N.D.). ChemRxiv. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds... . (2023). MDPI. [Link]

  • Acute and subacute toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1 ,4-dihydropyridine (PP-1466) . (1984). PubMed. [Link]

Sources

Application Notes and Protocols for the Chromatographic Separation of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound whose purity and enantiomeric composition are critical for its potential therapeutic applications. The presence of a carboxylic acid group, a pyridine ring, and chlorine substituents presents a unique set of challenges and opportunities for chromatographic separation. The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure reproducible retention and symmetrical peak shapes.[1] Furthermore, the existence of a stereocenter mandates the development of enantioselective methods to isolate and quantify the individual enantiomers, which may exhibit different pharmacological and toxicological profiles.

This guide provides detailed protocols for achiral and chiral separations, grounded in established chromatographic principles, to ensure reliable and accurate analysis of this compound.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is fundamental to developing effective separation methods.

PropertyImplication for Chromatography
Molecular Weight ~208.01 g/mol
Structure Contains a carboxylic acid (acidic), a pyridine ring (basic properties, UV active), and two chlorine atoms (hydrophobicity).
pKa The carboxylic acid group will have a pKa in the range of 2-5. The pyridine nitrogen's basicity is reduced by the electron-withdrawing chloro and carboxyl groups.
Solubility Expected to be soluble in polar organic solvents like methanol and acetonitrile. Aqueous solubility is pH-dependent, increasing at pH values above the pKa.[2]
UV Absorbance The substituted pyridine ring is a chromophore, allowing for UV detection. A full UV scan is recommended to determine the optimal wavelength for maximum sensitivity.

The key to a successful separation is to control the ionization state of the carboxylic acid. Operating at a mobile phase pH at least 2 units below the pKa will suppress its ionization, leading to better retention on a reversed-phase column and improved peak shape.[1]

Reversed-Phase HPLC/UPLC Method for Achiral Analysis

Reversed-phase chromatography is the method of choice for the routine analysis and purity determination of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. The following protocols for HPLC and UPLC are designed to provide high resolution and efficiency.

Rationale for Method Design

The selection of a C18 stationary phase provides a non-polar surface for the retention of the moderately hydrophobic dichlorinated pyridine core. Acetonitrile is often chosen as the organic modifier due to its lower viscosity and UV transparency. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial to maintain a low pH and suppress the ionization of the carboxylic acid moiety.[1]

Experimental Workflow for HPLC/UPLC Method Development

Caption: Workflow for HPLC/UPLC analysis.

HPLC Protocol
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good resolution and capacity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 20% B to 80% B over 15 minutesA gradient is recommended to ensure elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Detection UV at 280 nm (or λmax)The pyridine ring provides UV absorbance for detection.
Injection Volume 10 µLAdjust as needed based on sample concentration.
Sample Diluent 50:50 Acetonitrile:WaterA mixture that is compatible with the mobile phase and ensures sample solubility.
UPLC Protocol for Higher Throughput

For faster analysis and higher resolution, a UPLC method is recommended.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmSub-2 µm particle size for high efficiency and speed.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with HPLC method for easier method transfer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with HPLC method.
Gradient 20% B to 80% B over 3 minutesA steeper gradient for faster elution.
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature reduces viscosity and improves peak shape.
Detection UV at 280 nm (or λmax)Same as HPLC method.
Injection Volume 2 µLSmaller injection volume for narrow bore columns.
Sample Diluent 50:50 Acetonitrile:WaterConsistent with HPLC method.

Chiral Separation Strategy

The separation of enantiomers of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is critical for understanding its stereospecific biological activity. Two primary approaches can be employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

Direct Enantioseparation using a Chiral Stationary Phase (CSP)

Direct separation on a CSP is often the preferred method due to its simplicity and the avoidance of derivatization steps that can introduce additional complexities. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a wide range of chiral compounds.[3]

Caption: Workflow for chiral method development on a CSP.

ParameterNormal PhasePolar Organic ModeReversed-Phase
CSP Amylose or Cellulose-basedAmylose or Cellulose-basedAmylose or Cellulose-based
Mobile Phase n-Hexane/Ethanol (e.g., 80:20)Acetonitrile/MethanolWater/Acetonitrile
Additives 0.1% Trifluoroacetic Acid (TFA)0.1% TFA0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C

Rationale: Screening across different elution modes is essential as the chiral recognition mechanism is highly dependent on the interaction between the analyte, the CSP, and the mobile phase.[3] The acidic additive is necessary to ensure the carboxylic acid is in a single protonation state, which is crucial for consistent chiral recognition.

Indirect Enantioseparation via Chiral Derivatization

If direct separation on a CSP is not successful, or if enhanced detection sensitivity is required, an indirect approach involving derivatization with a chiral reagent can be employed.[4] This method converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.

Caption: Workflow for indirect chiral separation via derivatization.

  • Reagent Selection: Choose a chiral derivatizing agent with a primary or secondary amine, such as (S)-(-)-α-methylbenzylamine, that will react with the carboxylic acid group of the analyte.

  • Reaction: In an aprotic solvent (e.g., dichloromethane or acetonitrile), activate the carboxylic acid of the analyte using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • Add the chiral derivatizing agent to the activated analyte and allow the reaction to proceed to completion.

  • Analysis: Analyze the resulting diastereomeric mixture using the achiral reversed-phase HPLC/UPLC methods described in Section 3. The diastereomers should exhibit different retention times.

Causality: The formation of diastereomers creates two new chemical entities with different physical properties, allowing for their separation on a standard achiral stationary phase. The success of this method depends on the quantitative reaction of both enantiomers with the derivatizing agent without any kinetic resolution.[4]

Method Validation and System Suitability

For use in a regulated environment, any developed chromatographic method must be validated to ensure its performance is suitable for its intended purpose.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Resolution (Rs) Rs > 2.0 (for chiral separations and between the main peak and closest impurity)
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 2.0%

Conclusion

The chromatographic separation of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid can be effectively achieved using reversed-phase HPLC or UPLC for achiral analysis and either direct separation on a chiral stationary phase or indirect separation via derivatization for chiral analysis. The protocols and workflows provided in this guide offer a solid foundation for developing and validating robust and reliable analytical methods for this compound. Careful control of mobile phase pH is paramount for achieving reproducible and high-quality separations. The choice between HPLC and UPLC will depend on the desired throughput and resolution, while the strategy for chiral separation will be dictated by the specific requirements of the analysis and the available instrumentation.

References

  • Hoffmann, C.V., Pell, R., Lämmerhofer, M., & Lindner, W. (2008). Analytical Chemistry, 80, 8780.
  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014).
  • Wernisch, S., & Lindner, W. (2012).
  • Zarghi, A., & Arfaei, S. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1149-1160.
  • Higashi, T., & Ogawa, S. (2017). Journal of Pharmaceutical and Biomedical Analysis, 139, 1-15.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (n.d.). PMC. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]

  • Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2007). PubMed. [Link]

Sources

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid amide coupling reaction conditions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Amide Coupling of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the amide coupling reactions of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. Authored from the perspective of a senior application scientist, this document delves into the mechanistic principles, optimization strategies, and detailed laboratory protocols necessary for successfully synthesizing amide derivatives from this challenging substrate. The focus is on providing not just procedural steps, but the scientific rationale behind them to empower researchers in their synthetic endeavors.

Introduction: The Challenge and Importance of Pyridinone Amides

Amide bond formation is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1] The 6-oxo-1,6-dihydropyridine (or "pyridone") scaffold is a privileged structure in drug discovery, present in numerous compounds with diverse biological activities. The target molecule, 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, presents a unique synthetic challenge. Its electron-deficient nature, a result of the electronegative chlorine atoms and the pyridone ring system, significantly deactivates the carboxylic acid, making it less susceptible to standard activation and coupling procedures.

Successfully navigating the synthesis of amides from this starting material requires a nuanced understanding of modern coupling chemistry to overcome the inherent low reactivity and avoid potential side reactions. This guide provides the necessary insights and protocols to achieve high-yield, high-purity amide products.

The Core Hurdle: Understanding Substrate Reactivity

The primary obstacle in coupling this acid is its reduced nucleophilicity. The electron-withdrawing effects of the two chlorine substituents and the conjugated pyridone system pull electron density away from the carboxylic acid group. This electronic deficit makes the carboxylate oxygen a poorer nucleophile, slowing down the initial activation step with the coupling reagent.

Furthermore, the steric environment around the carboxylic acid, flanked by substituents on the pyridine ring, can further hinder the approach of both the activating agent and the incoming amine. Therefore, reaction conditions must be carefully selected to favor the formation of a highly reactive activated intermediate.

The Mechanism of Activation: A Generalized View

All modern amide coupling reactions proceed through a common principle: the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive "active ester" intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) ActiveEster Highly Reactive Active Ester Acid->ActiveEster Activation Reagent Coupling Reagent + Base Reagent->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide Byproduct Byproduct

Caption: Generalized workflow for amide bond formation.

Strategic Selection of Reaction Conditions

Success with 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid hinges on the judicious choice of coupling reagent, base, and solvent. Given the substrate's deactivation, high-reactivity reagents are strongly recommended.

Coupling Reagents: The Engine of the Reaction

Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts. For difficult substrates, aminium and phosphonium salts are generally superior.

  • Carbodiimides (e.g., DCC, EDC): While economical, these reagents form an O-acylisourea intermediate that is less reactive than those formed by other classes.[2] They are often insufficient for deactivated acids unless used with additives like HOBt or HOAt. The dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove, making EDC (which forms a water-soluble urea) a better choice for solution-phase synthesis.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly efficient and are particularly useful for sterically hindered couplings and cyclization reactions where aminium salts might cause side reactions (guanidinylation).[4] PyAOP, which is derived from HOAt, is exceptionally reactive.

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This class contains some of the most powerful coupling reagents available. They react with the carboxylic acid to form highly reactive OBt or OAt esters.[5]

    • HATU stands out as the gold standard for difficult couplings. It incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent coupling with the amine.[5]

    • HCTU is a more cost-effective but slightly less reactive alternative to HATU.

    • COMU is a modern, Oxyma-based reagent that offers reactivity comparable to HATU but avoids the use of potentially explosive benzotriazole-based additives.[5] Its byproducts are also water-soluble, simplifying purification.

Comparative Summary of Recommended Coupling Reagents
ReagentClassKey Advantage(s)Considerations
HATU AminiumHighest reactivity, ideal for hindered/deactivated substrates.[5]High cost, potential for side reactions if amine is added late.
PyAOP PhosphoniumHighly effective for hindered couplings, no guanidinylation risk.High cost.
COMU Aminium (Oxyma)High reactivity, non-explosive, water-soluble byproducts.[5]Newer reagent, may have limited stability in solution.
EDC/HOAt CarbodiimideEconomical, water-soluble byproduct.Lower reactivity than aminium/phosphonium salts. Requires an additive.
The Role of Bases and Solvents
  • Base: A non-nucleophilic tertiary amine base is essential. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice. Its steric bulk prevents it from acting as a nucleophile. For extremely sensitive reactions where racemization is a concern, more hindered bases like 2,4,6-collidine or 2,6-di-tert-butylpyridine can be employed.[6]

  • Solvent: Anhydrous polar aprotic solvents are required. N,N-Dimethylformamide (DMF) is the preferred choice due to its excellent ability to dissolve the carboxylic acid, amine salt, and coupling reagents. Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: High-Performance Coupling using HATU

This protocol is recommended for achieving the highest yield, especially with less reactive or sterically bulky amines.

Caption: Standard workflow for an amide coupling reaction.

Materials and Reagents:

  • 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (1.0 eq)

  • Amine or Amine Hydrochloride salt (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.5 - 3.0 eq, use more if starting with an amine salt)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc), Water, Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (1.0 eq), the desired amine (or its HCl salt, 1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography (e.g., using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide.

Protocol 2: Economical Coupling using EDC and HOAt

This method is a more cost-effective alternative, suitable for many primary and less-hindered secondary amines. The use of HOAt is critical for activating the deactivated substrate.

Materials and Reagents:

  • 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (1.0 eq)

  • Amine or Amine Hydrochloride salt (1.1 - 1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOAt (1.2 eq)

  • DIPEA or NMM (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃, Water, Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired amide.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently reactive coupling agent.Switch to a more powerful reagent like HATU or PyAOP.
Incomplete deprotonation of amine salt.Ensure at least 2 equivalents of base (e.g., DIPEA) are used for amine HCl salts.
Poor quality (wet) solvent or reagents.Use freshly opened anhydrous solvents and high-purity reagents.
Side Product Formation Guanidinylation of the amine (with HATU/HBTU).Add the amine to the pre-activated carboxylic acid (allow acid, HATU, and base to stir for 5-10 min before adding amine). Or, switch to a phosphonium reagent like PyBOP.
Racemization (if amine or acid is chiral).Run the reaction at 0 °C. Use an additive like HOAt. A weaker base like NMM may be beneficial.
Difficult Purification Water-insoluble byproducts (e.g., DCU from DCC).Use EDC or COMU to generate water-soluble byproducts that can be removed with an aqueous wash.

Conclusion

The successful amide coupling of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a challenging yet achievable transformation. Due to the substrate's electronically deactivated and potentially hindered nature, standard coupling conditions are often inadequate. The key to success lies in employing high-potency coupling reagents, such as HATU or COMU, in conjunction with a non-nucleophilic base and anhydrous conditions. The protocols and strategic insights provided in this guide offer a robust framework for researchers to efficiently synthesize novel pyridinone amide derivatives for applications in drug discovery and materials science.

References

  • Novabiochem® Coupling reagents - Merck Millipore. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry.
  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (n.d.).
  • Due-Hansen, M. E., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).

Sources

Troubleshooting & Optimization

fixing HPLC peak tailing for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid .

This molecule presents a unique trifecta of analytical challenges: a highly acidic carboxylic acid moiety, a tautomeric pyridone ring capable of secondary interactions, and hydrophobic halogen substituents. Below is our self-validating diagnostic framework to systematically eliminate peak tailing and restore method integrity.

Diagnostic Workflow

G Start Analyze Peak Tailing Asymmetry Factor (As) > 1.2 CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral IsPhysical Does Neutral Marker Tail? CheckNeutral->IsPhysical PhysicalFix Physical Issue: Replace Frit/Column, Check Dead Volume IsPhysical->PhysicalFix Yes ChemicalPath Chemical Issue: Acid-Base Interaction IsPhysical->ChemicalPath No CheckPH Is Mobile Phase pH < 2.5? ChemicalPath->CheckPH FixPH Adjust pH to 2.0-2.5 (0.1% TFA or Phosphate) CheckPH->FixPH No CheckColumn Is Column Fully Endcapped? CheckPH->CheckColumn Yes FixColumn Switch to Base-Deactivated Column CheckColumn->FixColumn No

Diagnostic workflow for isolating physical vs. chemical peak tailing sources.

Quantitative Diagnostic Parameters

To establish a baseline for troubleshooting, ensure your method aligns with the following target metrics.

ParameterTailing StateOptimized TargetMechanistic Rationale
Mobile Phase pH > 3.02.0 - 2.5Ensures full protonation of both the carboxylic acid analyte and residual silanols[1].
Asymmetry Factor ( As​ ) > 1.51.0 - 1.2Standard acceptance criteria; As​=B/A measured at 10% peak height[1].
Buffer Concentration < 10 mM20 - 50 mMProvides sufficient buffering capacity ( ± 1 pH unit from pKa) to maintain local pH at the stationary phase.
Injection Volume > 20 µL< 10 µLPrevents volume overloading, which can independently cause peak broadening and tailing[2].

Frequently Asked Questions (FAQs)

Q1: Why does 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid exhibit severe peak tailing in standard reversed-phase HPLC? Answer: The primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention[1]. While reversed-phase retention relies on nonspecific hydrophobic interactions, this specific molecule possesses a strongly acidic carboxylic acid group. These functional groups undergo secondary polar interactions with ionized residual silanol (Si-O⁻) groups on the silica support surface[1]. Furthermore, if the mobile phase pH is too close to the molecule's pKa, it exists in a state of partial ionization, causing split retention mechanisms and severe peak distortion.

Q2: How do I differentiate between a physical column defect and a chemical interaction? Answer: Physical problems (e.g., column voids, blocked frits, or extra-column dead volume) and chemical problems (acid-base interactions) produce nearly identical chromatograms[3]. The definitive diagnostic test is to inject a neutral compound. Neutral molecules cannot participate in acid-base interactions with silanols; therefore, if the neutral compound tails, the root cause is a physical system defect[3]. If the neutral compound elutes symmetrically but your acidic analyte tails, the issue is strictly chemical[3]. (See Protocol 1)

Q3: What is the optimal mobile phase strategy to suppress secondary interactions for this compound? Answer: The most effective strategy is to operate at a highly acidic pH. Because silanol groups are weakly acidic, lowering the mobile phase pH ensures their full protonation, thereby neutralizing the secondary interaction sites[1]. For acidic analytes, the mobile phase pH should be adjusted to at least 2 units below the pKa of the carboxylic acid[4]. Utilizing 0.1% Trifluoroacetic acid (TFA) or a robust phosphate buffer at pH 2.0–2.5 is highly recommended[4][5]. (See Protocol 2)

Q4: If mobile phase adjustment fails, which column chemistries provide the best peak symmetry? Answer: If low-pH optimization is insufficient, the stationary phase itself must be addressed. Standard silica columns suffer from a loss of endcapping groups over time, which increases the concentration of exposed silanols. Transitioning to a highly deactivated, base-deactivated column, or a column featuring polar-embedded groups (which sterically shield residual silanols) is necessary[1][2]. Additionally, ensure the chosen column is sterically protected against hydrolysis if operating at pH < 3.0[1].

Self-Validating Experimental Protocols

Protocol 1: Neutral Marker Diagnostic Test

Purpose: To definitively isolate chemical interactions from physical flow path issues. Causality: Neutral compounds do not participate in acid-base interactions with silanols. If a neutral marker tails, the system has a physical void or plumbing issue[3].

  • Prepare a 1 mg/mL solution of a neutral hydrophobic marker (e.g., Toluene) in the starting mobile phase.

  • Inject 5 µL of the neutral marker under the current method conditions.

  • Calculate the Asymmetry Factor ( As​ ). As​=B/A , where B is the peak width after the peak center at 10% height, and A is the peak width before the center[1].

  • Validation: If As​ > 1.2 for the neutral marker, troubleshoot physical connections, check for PEEK tubing slippage, or proceed to Protocol 3 to clear frit blockages. If As​ < 1.2, proceed to Protocol 2 for chemical troubleshooting.

Protocol 2: Mobile Phase pH Optimization

Purpose: To suppress silanol ionization and protonate the carboxylic acid moiety. Causality: Silanol groups are acidic; lowering the pH ensures full protonation of these residual groups, eliminating secondary electrostatic interactions[1]. For acidic analytes, the pH must be at least 2 units below the pKa[4].

  • Select an acidic modifier suitable for low-pH stability. Add 0.1% Trifluoroacetic acid (TFA) to both aqueous and organic mobile phases to drop the pH to ~2.0[4]. Alternatively, prepare a 25 mM Sodium Phosphate buffer adjusted to pH 2.0-2.5 using phosphoric acid[5].

  • Filter the mobile phase through a 0.22 µm membrane and degas thoroughly to prevent air bubbles.

  • Equilibrate the column with the new mobile phase for at least 10-15 column volumes. Note: Ensure the column is designed to withstand pH < 3.0 (e.g., sterically protected ligands) to prevent silica dissolution[1].

  • Validation: Inject the 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid sample. A successful intervention will yield an Asymmetry Factor ( As​ ) between 1.0 and 1.2[1].

Protocol 3: Column Bed Deformation Wash

Purpose: To resolve physical peak tailing caused by sample matrix accumulation or partially blocked inlet frits. Causality: Accumulation of strongly retained matrix components or particulates at the column head creates a disrupted sample path, leading to split or tailing peaks[5].

  • Disconnect the column from the detector to prevent contamination of the flow cell[1].

  • Reverse the column orientation (verify with the manufacturer's instructions that the column can be backflushed safely)[1].

  • Wash the column with 100% strong organic solvent (e.g., Acetonitrile or Methanol) for at least 10 column volumes to flush contaminants directly to waste[1].

  • Validation: Reconnect the column in its normal orientation, equilibrate, and inject the neutral marker. If tailing persists, the column bed has likely collapsed (void formation) and the column must be replaced[1].

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and synthetic workflows increasingly rely on highly functionalized pyridine derivatives, handling sensitive building blocks like 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid requires precision. This guide addresses the root causes of thermal degradation and provides field-proven, self-validating protocols to ensure structural integrity during heating.

Part 1: Core Mechanistic FAQs

Q1: Why does 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid degrade so easily upon heating?

A: The instability of this compound is an inherent consequence of its electronic structure. The degradation is primarily driven by two pathways: thermal decarboxylation and nucleophilic aromatic substitution (SNAr) [1].

  • Decarboxylation: The carboxylic acid at the C3 position is highly activated. The electron-withdrawing chlorine atoms at C2 and C5, combined with the electron-deficient 6-oxo (pyridone) ring system, create a strong thermodynamic driving force for the loss of CO2. Heating the compound above 90–100 °C provides the activation energy required to break the C-C bond, resulting in 2,5-dichloro-1,6-dihydropyridin-6-one.

  • Hydrolytic Dechlorination: The chlorine atom at the C2 position is highly electrophilic due to the ortho-carboxylic acid and the para-oxo group. When heated in the presence of protic solvents or trace moisture, it undergoes rapid hydrolysis to form a hydroxylated byproduct [2].

Q2: What solvents accelerate this degradation, and what should I use instead?

A: Polar aprotic solvents like DMF, DMSO, and NMP are notorious for accelerating decarboxylation because they stabilize the zwitterionic transition state during CO2 extrusion.

  • Avoid: DMF, DMSO, and unbuffered aqueous mixtures at elevated temperatures.

  • Recommended: If heating is strictly necessary, use non-polar or moderately polar solvents with low basicity, such as toluene, 1,4-dioxane, or acetonitrile. If a polar solvent is required for solubility, keep the temperature strictly below 60 °C.

Part 2: Quantitative Data & Degradation Profiling

To help you anticipate and prevent yield losses, the following table summarizes the degradation kinetics of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid under various standard laboratory conditions.

Solvent SystemTemperature (°C)AtmospherePrimary DegradantDegradation at 4 Hours
DMF100 °CAmbientDecarboxylated product> 85%
Toluene100 °CNitrogenDecarboxylated product< 15%
Water / MeOH (1:1)80 °CAmbientC2-Hydrolysis product~ 40%
Acetonitrile60 °CNitrogenNone (Stable)< 2%
THF65 °C (Reflux)NitrogenNone (Stable)< 2%

Part 3: Experimental Workflows & Diagrams

Logical Relationship: Thermal Degradation Pathways

DegradationMechanisms Target 2,5-dichloro-6-oxo-1H- pyridine-3-carboxylic acid Cond1 Heat + Polar Aprotic Solvent (e.g., DMF > 90°C) Target->Cond1 Cond2 Heat + Aqueous/Protic Media (e.g., H2O/MeOH > 70°C) Target->Cond2 Deg1 Decarboxylation (Loss of CO2) Cond1->Deg1 Transition State Stabilization Deg2 SNAr / Hydrolysis (Loss of Cl- at C2) Cond2->Deg2 Nucleophilic Attack Prod1 2,5-dichloro-1,6-dihydro pyridin-6-one Deg1->Prod1 Prod2 5-chloro-2-hydroxy-6-oxo-1H- pyridine-3-carboxylic acid Deg2->Prod2

Caption: Primary thermal degradation pathways of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

Self-Validating Protocol: Safe Dissolution and Heating Workflow

To ensure scientific integrity, every step in this protocol includes a self-validating checkpoint. If the checkpoint fails, the workflow must be halted to prevent irreversible degradation.

Step 1: Solvent Preparation and Degassing

  • Action: Select a low-risk solvent (e.g., anhydrous Acetonitrile or 1,4-Dioxane). Sparge the solvent with ultra-pure Nitrogen or Argon for 15 minutes to remove dissolved oxygen and trace atmospheric moisture.

  • Causality: Removing moisture prevents the C2-hydrolysis pathway, while inert gas prevents oxidative degradation of the pyridone ring.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Proceed only if water content is < 50 ppm.

Step 2: Controlled Dissolution

  • Action: Suspend the 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid in the solvent at room temperature (20–25 °C).

  • Action: If solubility is poor, do not immediately apply heat. Instead, use sonication for 5–10 minutes.

  • Validation Checkpoint: Visual inspection. The suspension should become a clear solution without any evolution of gas (bubbling indicates premature decarboxylation).

Step 3: Gradual Thermal Ramping

  • Action: Equip the reaction vessel with a reflux condenser and a nitrogen balloon. Place the vessel in a pre-calibrated oil bath or heating block.

  • Action: Ramp the temperature at a rate of 2 °C per minute up to a maximum of 65 °C.

  • Causality: Slow ramping prevents localized superheating at the flask walls, which can trigger runaway decarboxylation cascades.

  • Validation Checkpoint: Take a 50 µL aliquot at 50 °C and 65 °C. Quench in cold mobile phase and run a rapid LC-MS or HPLC assay. Proceed only if the area percent of the parent peak remains > 98.5%.

Step 4: Alternative Activation (If higher temperatures are required)

  • Action: If your downstream reaction (e.g., amide coupling) requires temperatures above 70 °C, you must protect the carboxylic acid first. Convert the acid to a temporary ester (e.g., methyl or benzyl ester) at room temperature using standard coupling reagents (EDC/HOBt) before applying heat [3].

  • Causality: Esterification removes the acidic proton, drastically raising the activation energy required for decarboxylation.

References

  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives. Retrieved from[Link]

  • ChemRxiv. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution. Retrieved from [Link]

Technical Support Center: Navigating Reactions with 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sterically challenging building block. This guide provides in-depth, field-proven answers to common experimental issues, focusing on strategies to overcome the significant steric hindrance posed by the molecule's substituents.

Introduction: Understanding the Challenge

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a highly functionalized heterocyclic compound, valuable for its potential in constructing complex molecular architectures. However, its synthetic utility is often hampered by significant steric and electronic challenges. The chlorine atom at C5 and the oxo group at C6 crowd the carboxylic acid at C3, hindering the approach of nucleophiles. Furthermore, the electron-withdrawing nature of the chloro substituents and the pyridone ring can deactivate the system towards certain transformations. This guide provides robust, troubleshooting-oriented solutions to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Failed or Low-Yield Amide Bond Formation

Q: I am attempting to couple 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid with a primary/secondary amine using standard coupling reagents (e.g., EDC/HOBt), but I am observing no product or very low conversion. What is the cause and how can I resolve this?

A: This is a classic issue of steric hindrance. The groups flanking the carboxylic acid impede the formation of the bulky tetrahedral intermediate required for amide bond formation.[1] Standard coupling reagents like EDC form an activated O-acylisourea intermediate, which may not be reactive enough to be intercepted by a hindered amine before it undergoes side reactions.

Solutions & Scientific Rationale:

  • Switch to a More Potent Activation Method: Acyl Fluoride Intermediate. For exceptionally challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride in situ is a superior strategy.[2][3] Cyanuric fluoride or XtalFluor-E are effective reagents for this transformation. The small size of the fluoride atom minimizes steric clash during the activation step, and the resulting acyl fluoride is a highly potent electrophile that can react even with hindered or electronically deactivated amines, often at elevated temperatures.[2]

  • Employ Stronger Coupling Reagents with Non-Nucleophilic Bases. Consider using phosphonium-based reagents like HATU or HBTU with a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These reagents form highly reactive activated esters. The hindered base is crucial as it will not compete with the desired amine as a nucleophile.[4]

  • Consider an Isocyanate-Based Route. If your synthetic route allows, converting the carboxylic acid to an isocyanate (e.g., via a Curtius rearrangement with diphenylphosphoryl azide, DPPA) followed by reaction with the amine can be a powerful, albeit indirect, method to form the amide linkage, effectively bypassing the direct coupling challenge.[5]

Issue 2: Poor Conversion in Esterification Reactions

Q: My Fischer-Speier esterification with a bulky alcohol (e.g., tert-butanol) is not proceeding. What alternative methods are effective for this hindered substrate?

A: The acid-catalyzed Fischer-Speier esterification is an equilibrium-limited process that is notoriously slow for sterically hindered acids and alcohols.[6] Driving the reaction to completion requires harsh conditions (high temperatures, large excess of alcohol) which can lead to decarboxylation of the sensitive pyridone core.

Solutions & Scientific Rationale:

  • DCC/DMAP-Mediated Esterification. This is a highly effective method for esterifying acids under mild conditions.[7] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) serves as a potent nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. This intermediate is readily attacked by even hindered alcohols. The reaction is typically run at room temperature, avoiding thermal decomposition.[7] A key drawback is the formation of dicyclohexylurea (DCU) byproduct, which must be filtered off.

  • Activation with Burgess Reagent. The Burgess reagent can activate carboxylic acids to form mixed sulfocarboxy anhydrides, which are then susceptible to nucleophilic attack by alcohols.[8] This method is mild and often successful where other methods fail.

Issue 3: Failed or Unselective Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: I am trying to perform a Suzuki-Miyaura coupling at the C5-Cl position but am seeing no reaction or a mixture of products. How can I achieve selective and high-yielding coupling?

A: Cross-coupling on polychlorinated pyridines presents two major hurdles: the low reactivity of C-Cl bonds and the challenge of regioselectivity.[9][10] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[9][11][12]

Solutions & Scientific Rationale:

  • Employ Modern Catalyst Systems. Standard catalysts like Pd(PPh₃)₄ are often ineffective for coupling unactivated aryl chlorides.[9] Success hinges on using a catalyst system composed of an air-stable palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a highly specialized, bulky, electron-rich phosphine ligand.[13][14]

    • Ligand Choice is Critical: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[13][14] Their steric bulk promotes the reductive elimination step (the final C-C bond formation), while their electron-donating nature facilitates the initial, rate-limiting oxidative addition of the Pd(0) into the C-Cl bond.[14]

  • Control Regioselectivity. In 2,5-dichloropyridine systems, the C2 position is generally more electrophilic and thus more reactive in Suzuki couplings.[10] To favor coupling at C5, you may need to leverage more advanced catalyst systems or exploit subtle electronic differences. Using a bulky ligand can sometimes favor reaction at the less-hindered C5 position. Careful optimization of the base, solvent, and temperature is required.

  • Base and Solvent Selection. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required. The choice of solvent is also crucial; anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are commonly used.[10][15]

Visualized Workflows and Data

Diagram 1: General Troubleshooting Logic

cluster_troubleshoot Troubleshooting Path Start Reaction Failed (Low/No Yield) Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Confirm Anhydrous/ Inert Conditions Check_Purity->Check_Conditions Analyze_Crude Analyze Crude Mixture (LCMS, NMR) Check_Conditions->Analyze_Crude No_Reaction No Reaction/ Starting Material Unchanged Analyze_Crude->No_Reaction Side_Products Side Products Observed Analyze_Crude->Side_Products Increase_Temp Increase Temperature No_Reaction->Increase_Temp Is reaction too slow? Lower_Temp Lower Temperature Side_Products->Lower_Temp Decomposition? Change_Solvent Change Solvent Increase_Temp->Change_Solvent Stronger_Reagent Use More Potent Reagent/Catalyst Change_Solvent->Stronger_Reagent Success Reaction Optimized Stronger_Reagent->Success Change_Base Change Base/ Additives Lower_Temp->Change_Base Alt_Route Consider Alternative Synthetic Route Change_Base->Alt_Route Alt_Route->Success

Caption: General troubleshooting workflow for reaction optimization.

Diagram 2: Steric Hindrance Visualization

cluster_mol Steric Crowding at C3 cluster_hindrance Steric Shields mol 2,5-dichloro-6-oxo- 1H-pyridine-3-carboxylic acid C5_Cl C5-Cl C5_Cl->mol C6_Oxo C6=O C6_Oxo->mol C2_Cl C2-Cl C2_Cl->mol Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->mol Approach Hindered Prep 1. Preparation: Add aryl chloride (1.0 eq), boronic acid (1.2 eq), and K3PO4 (2.0 eq) to a dry Schlenk flask. Inert 2. Inert Atmosphere: Evacuate and backfill flask with Argon (3x). Prep->Inert Catalyst 3. Catalyst Addition: Under positive Argon flow, add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Inert->Catalyst Solvent 4. Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Catalyst->Solvent Reaction 5. Reaction: Place flask in preheated oil bath (100 °C). Stir vigorously for 12-24h. Solvent->Reaction Monitor 6. Monitoring: Monitor progress by TLC or LC-MS. Reaction->Monitor Workup 7. Work-up & Purification: Cool, dilute with EtOAc, wash with water/brine, dry, and concentrate. Purify via column chromatography. Monitor->Workup

Sources

Technical Support Center: Purification of Crude 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with the synthesis and purification of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid , a critical highly functionalized heterocyclic building block.

Electrophilic aromatic chlorination of 6-hydroxynicotinic acid derivatives is notoriously difficult to control, inevitably yielding a statistical distribution of under-chlorinated and over-chlorinated impurities. This guide provides field-proven, self-validating methodologies to isolate the target compound in >99% purity.

Part 1: Troubleshooting & Causality FAQs

Q1: During HPLC analysis, I observe a significant early-eluting peak. What is this impurity, and why did it form? A: Early-eluting peaks in reversed-phase HPLC are typically more polar, under-chlorinated species. In this synthesis, it is almost certainly the 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid (monochloro impurity). Causality: The 5-position is highly activated toward electrophilic aromatic substitution by the adjacent 6-oxo (hydroxyl) group and chlorinates rapidly. However, the 2-position is strongly deactivated by the electron-withdrawing 3-carboxylic acid. If the reaction is quenched prematurely, run at too low a temperature, or lacks sufficient equivalents of the chlorinating agent (e.g., POCl3​ , SO2​Cl2​ , or NCS), the reaction stalls at the monochloro intermediate[1].

Q2: My batch contains a late-eluting impurity that is highly resistant to standard recrystallization. What is the mechanism of its formation? A: Late-eluting, highly lipophilic peaks are over-chlorinated byproducts, most commonly 2,4,5-trichloro-6-oxo-1H-pyridine-3-carboxylic acid . Causality: Prolonged reaction times, excessive temperatures, or a large stoichiometric excess of the chlorinating agent forces substitution at the sterically hindered and electronically deactivated 4-position.

Q3: How can I selectively remove the trichloro-impurity without losing my target product? A: You must exploit the thermodynamic acidity differences through an Isoelectric pH-Swing Crystallization [2]. Causality: Each additional electron-withdrawing chlorine atom lowers the pKa​ of the carboxylic acid via inductive effects. The trichloro-impurity is significantly more acidic ( pKa​ ~ 2.0) than the target dichloro-product ( pKa​ ~ 2.8). By dissolving the crude mixture in an aqueous base and carefully acidifying to pH 2.5–3.0, the dichloro-product reaches its isoelectric point and precipitates, while the trichloro-impurity remains ionized as a highly soluble sodium salt in the aqueous filtrate.

Q4: The monochloro impurity co-precipitates during the pH adjustment. How do I clear it from the solid cake? A: Use a Controlled Hot Solvent Reslurry . Causality: The monochloro species lacks the bulky chlorine at the C-2 position. This lack of steric hindrance allows the carboxylic acid to remain coplanar with the pyridine ring, facilitating a tightly packed crystal lattice driven by strong intermolecular hydrogen bonds. Consequently, the monochloro impurity is significantly less soluble in alcoholic solvents than the dichloro product (where the C-2 chlorine twists the carboxylate out of plane, weakening the lattice). Reslurrying the solid cake in hot Ethanol/Water dissolves the dichloro product while the monochloro impurity remains an insoluble solid.

Part 2: Physicochemical & Chromatographic Data

To successfully execute the purification, refer to the thermodynamic and chromatographic differentials summarized below.

CompoundRelative Retention Time (RRT)*Estimated pKa​ (COOH)Solubility at pH 2.8 (Aq)Solubility in Hot EtOH/H₂O (80:20)
Monochloro Impurity (5-chloro)0.75~ 3.5Insoluble (Precipitates)Insoluble (< 5 mg/mL)
Target Product (2,5-dichloro)1.00 ~ 2.8 Insoluble (Precipitates)Highly Soluble (> 150 mg/mL)
Trichloro Impurity (2,4,5-trichloro)1.35~ 2.0Soluble (Ionized)Highly Soluble

*RRT based on a standard C18 reversed-phase column using a 0.1% TFA in Water / Acetonitrile gradient.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems; physical cues during the procedure will instantly confirm if the thermodynamic conditions are correct.

Protocol A: Isoelectric pH-Swing Crystallization (Trichloro Rejection)

Self-Validation Check: The inline pH meter acts as the ultimate control. Precipitation will only initiate when the thermodynamic threshold of the dichloro species is crossed.

  • Alkaline Dissolution: Suspend 100 g of crude 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid in 800 mL of deionized water. Slowly add 2M NaOH under vigorous stirring until the pH reaches 10.0–10.5. Ensure complete dissolution (a clear, amber solution should form).

  • Filtration: Polish filter the basic solution through a Celite pad to remove any completely insoluble carbonaceous degradation products.

  • Controlled Acidification: Equip the reactor with an inline pH probe. At 20°C, begin adding 2M HCl dropwise at a rate of 5 mL/min.

  • Isoelectric Precipitation: Continue adding HCl until the pH stabilizes exactly between 2.5 and 3.0 . A thick white/off-white precipitate will form. Critical: Do not drop the pH below 2.2, or the trichloro impurity will begin to protonate and co-precipitate.

  • Isolation: Stir the suspension for 2 hours to ensure complete equilibrium. Filter the slurry through a sintered glass funnel.

  • Washing: Wash the filter cake with 200 mL of cold (5°C) dilute aqueous HCl (pH 3.0). Discard the filtrate (contains the trichloro impurity).

Protocol B: Controlled Hot Solvent Reslurry (Monochloro Rejection)

Self-Validation Check: The presence of a fine, undissolved suspension at 60°C confirms the successful rejection of the tightly-packed monochloro lattice.

  • Solvent Addition: Transfer the damp filter cake from Protocol A into a clean reactor. Add 500 mL of an Ethanol/Water mixture (80:20 v/v).

  • Heating: Heat the suspension to 60°C under reflux conditions. Stir vigorously for 2 hours. The target dichloro product will dissolve completely, while the monochloro impurity will remain as a fine, undissolved solid.

  • Hot Filtration: Rapidly filter the hot mixture (maintain >55°C during filtration) through a pre-heated Buchner funnel. Discard the solid filter cake (contains the monochloro impurity).

  • Crystallization: Transfer the hot filtrate to a clean vessel and cool slowly to 5°C at a rate of 10°C/hour. The pure 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid will crystallize as large, high-purity needles.

  • Final Isolation: Filter the purified crystals, wash with 50 mL of ice-cold pure ethanol, and dry under a vacuum at 45°C to a constant weight.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid (Contains Mono- & Trichloro Impurities) Dissolution Alkaline Dissolution (Aq. NaOH, pH > 10) Crude->Dissolution Acidify1 Selective Precipitation (Adjust to pH 2.5 - 3.0 with HCl) Dissolution->Acidify1 Filtration1 Filtration 1 Acidify1->Filtration1 Filtrate1 Filtrate: Trichloro Impurity (Aqueous Waste) Filtration1->Filtrate1 Liquid Phase Solid1 Solid Cake: Dichloro + Monochloro Filtration1->Solid1 Solid Phase Reslurry Hot Solvent Reslurry (EtOH/Water 80:20, 60°C) Solid1->Reslurry Filtration2 Hot Filtration 2 Reslurry->Filtration2 Solid2 Solid: Monochloro Impurity (Discard) Filtration2->Solid2 Insoluble Filtrate2 Filtrate: Dichloro Product (Cool to 5°C) Filtration2->Filtrate2 Soluble PureProduct Pure 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid (>99% Purity) Filtrate2->PureProduct Crystallization

Workflow for the purification of crude 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

References

  • Harrington, P. J., Johnston, D., Moorlag, H., Wong, J.-W., Hodges, L. M., Harris, L., McEwen, G. K., & Smallwood, B. (2006). "Research and Development of an Efficient Process for the Construction of the 2,4,5-Substituted Pyridines of NK-1 Receptor Antagonists." Organic Process Research & Development.[Link]

  • France, S. P., et al. (2020). "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process." Organic Process Research & Development.[Link]

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Understanding the Core Challenge

The solubility issues with 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid stem directly from its molecular structure. A clear understanding of its key features is the first step in overcoming these challenges.

Key Molecular Features:

  • Carboxylic Acid Group (-COOH): This is the most critical functional group for manipulating solubility. It is a weak acid, meaning it can donate a proton (H⁺). Its ionization state is directly dependent on the pH of the solution.[1][2][3]

  • Pyridinone Ring: The core heterocyclic structure contributes to the molecule's overall properties, including its potential for hydrogen bonding and crystal lattice energy.[4][5] The 6-oxo group indicates it exists in the 2-pyridone tautomeric form, which is common for such structures.[6]

  • Dichloro Substituents (-Cl): The two chlorine atoms are electron-withdrawing and significantly increase the lipophilicity (hydrophobicity) of the molecule, which is a primary reason for its low intrinsic solubility in water.[7][8]

The interplay between the polar, ionizable carboxylic acid and the nonpolar, hydrophobic dichlorinated ring dictates the compound's behavior in aqueous environments.

The Critical Role of pH

For any ionizable compound, pH is the master variable controlling aqueous solubility.[9][10][11] For a weak acid like this one, solubility dramatically increases when the pH of the solution is raised above its pKa value. At this point, the carboxylic acid (-COOH) is deprotonated to form the much more polar and water-soluble carboxylate anion (-COO⁻).

cluster_0 pH < pKa cluster_1 pH > pKa Protonated R-COOH (Neutral, Low Solubility) Dominant Species Deprotonated R-COO⁻ + H⁺ (Anionic, High Solubility) Dominant Species Protonated->Deprotonated Add Base (e.g., NaOH) Increase pH Deprotonated->Protonated Add Acid (e.g., HCl) Decrease pH

Caption: pH-dependent equilibrium of the carboxylic acid group.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

Q1: My 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Short Answer: The primary cause is that the compound is in its neutral, protonated form at pH 7.4, which is poorly soluble. You must increase the pH to deprotonate the carboxylic acid.

Scientific Rationale: The solubility of weak acids is lowest at pH values below their pKa.[1][10] While the exact pKa of this molecule is not readily published, similar pyridine carboxylic acids have pKa values in the range of 4-5.[12][13][14] At neutral pH, the carboxylic acid group remains largely in its un-ionized R-COOH form. This form is less polar and packs more efficiently into a solid crystal lattice, resisting dissolution. By raising the pH to at least 2 units above the pKa (e.g., pH > 7), you ensure that over 99% of the molecules are converted to the highly soluble anionic R-COO⁻ form, according to the Henderson-Hasselbalch equation.

What To Do: Follow the step-by-step methodology for pH-mediated solubilization outlined in Protocol 1 . The key is to first dissolve the compound in a small amount of dilute basic solution (like 0.1 M NaOH) to create a concentrated stock solution of the sodium salt, and then carefully dilute this stock into your final buffer.

Pro-Tip from the Field: Always prepare a concentrated stock solution at a high pH rather than trying to dissolve the solid powder directly in a large volume of neutral buffer. Direct addition to neutral buffer can lead to the formation of insoluble clumps that are very slow to dissolve, even if the pH is subsequently adjusted.

Q2: I tried adjusting the pH, but my compound precipitates when I add it to my final assay media. Why is this happening and how can I fix it?

Short Answer: This is likely due to either the buffering capacity of your final media being overwhelmed, causing a local pH drop, or the final concentration exceeding the solubility limit at that specific pH and media composition.

Scientific Rationale: When you add your high-pH stock solution to a buffered medium (like cell culture media), the buffer will try to resist the pH change and neutralize the added base. If the stock solution is too concentrated or added too quickly, it can create localized areas where the pH drops below the critical point needed to keep the compound ionized, causing it to "crash out" or precipitate.[9] Furthermore, every buffer has a maximum solubility limit for a given compound.

What To Do:

  • Dilute Slowly: Add the high-pH stock solution to your final media dropwise while vortexing or stirring vigorously. This ensures rapid and even distribution, preventing localized pH drops.

  • Check Final pH: After dilution, always measure the pH of your final solution to ensure it remains in the desired range for solubility and is compatible with your experimental system (e.g., cell viability).

  • Lower the Stock Concentration: If precipitation persists, remake the stock solution at a lower concentration. This reduces the amount of base being introduced into your final media per unit of compound.

  • Consider Co-solvents: If you are near the absolute solubility limit, a small percentage of a co-solvent may be required to keep the compound in solution (see Q3).

Start Start: Low Solubility in Aqueous Buffer Step1 Is direct dissolution failing? Start->Step1 Step2 ACTION: Prepare concentrated stock in dilute base (e.g., 0.1M NaOH) (See Protocol 1) Step1->Step2 Yes Step3 Does compound dissolve in stock? Step2->Step3 Step4 ACTION: Add stock dropwise to final buffer with vigorous stirring Step3->Step4 Yes Fail1 Troubleshoot: Try gentle warming or sonication. If still fails, consider co-solvent. Step3->Fail1 No Step5 Does it stay in solution? Step4->Step5 Success Success: Compound is solubilized Step5->Success Yes Fail2 Troubleshoot: Precipitation upon dilution. ACTION: Lower stock concentration, add slower, check final pH, or add co-solvent. Step5->Fail2 No

Caption: Troubleshooting workflow for solubilizing the compound.

Q3: Can I use organic co-solvents like DMSO to dissolve the compound? What are the best practices?

Short Answer: Yes, using a co-solvent is a very common and effective strategy, especially if pH adjustment alone is insufficient or undesirable for your experiment. Dimethyl sulfoxide (DMSO) is an excellent first choice.

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[15][][17] Essentially, they make the water-based solvent system more "organic-like," which better accommodates the hydrophobic parts of the compound, like the dichlorinated ring. This approach can be used alone or in combination with pH adjustment to achieve higher concentrations.[]

What To Do: Follow the guidelines in Protocol 2 . The general workflow is to first dissolve the compound in 100% co-solvent (e.g., DMSO) to create a high-concentration stock, and then dilute this stock into your aqueous media.

Key Considerations:

  • Toxicity: Co-solvents can be toxic to cells. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid artifacts.[18] Always run a vehicle control (media + same percentage of co-solvent) in your experiments.

  • Precipitation on Dilution: Highly lipophilic compounds can still precipitate when a concentrated DMSO stock is diluted into a purely aqueous buffer. This is because the co-solvent concentration drops dramatically, and the water can no longer keep the compound dissolved. If this happens, consider using a co-solvent/pH adjustment combination.

Section 3: Standardized Protocols
Protocol 1: Step-by-Step Guide for pH-Mediated Solubilization

This protocol describes the preparation of a 10 mM stock solution. Adjust weights and volumes as needed.

  • Weigh Compound: Accurately weigh 2.22 mg of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (MW: 222.02 g/mol ) into a sterile microcentrifuge tube.

  • Initial Base Addition: Add 500 µL of sterile deionized water. The compound will likely remain as a suspension.

  • Titration to Dissolution: While vortexing, add 1.0 M NaOH solution dropwise (typically 1-2 µL at a time). Continue adding single drops and vortexing until the solid material is completely dissolved and the solution is clear. This converts the acid to its sodium salt.

  • pH and Volume Adjustment: Check the pH of the concentrated stock; it should be >9.0. Adjust the final volume to 1.0 mL with sterile deionized water to achieve your target 10 mM concentration.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Dilution into Final Media: Perform serial dilutions or a final dilution by adding the stock solution slowly into your pre-warmed final aqueous buffer or cell culture media with constant stirring.

Protocol 2: Recommended Practices for Using Co-solvents

This protocol describes the preparation of a 50 mM stock solution in DMSO.

  • Weigh Compound: Accurately weigh 11.1 mg of the compound into a sterile, DMSO-compatible tube (e.g., glass or polypropylene).

  • Add Co-solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Promote Dissolution: Cap the tube tightly and vortex vigorously. If needed, you can gently warm the solution (to 37°C) or place it in a sonicating water bath for 5-10 minutes to facilitate dissolution. Ensure the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Dilution into Final Media: Before use, thaw an aliquot completely and bring it to room temperature. Perform serial dilutions into your final aqueous buffer, ensuring the final DMSO concentration remains below the tolerance level of your assay (e.g., <0.5%).

Section 4: Data Summary & Recommendations

The following tables summarize the key strategies and provide starting points for your experiments.

Table 1: Comparison of Solubilization Strategies

MethodMechanism of ActionAdvantagesLimitations & Considerations
pH Adjustment Converts the poorly soluble neutral acid (R-COOH) into a highly soluble anionic salt (R-COO⁻).[9][10]High solubility can be achieved; avoids organic solvents which may be toxic.[]Requires final pH to be compatible with the assay; risk of precipitation on dilution into buffered media.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for dissolving lipophilic compounds.[15][][17]Simple, effective, and widely used. Good for creating high-concentration stocks.[19]Potential for solvent toxicity in biological assays; risk of precipitation on high aqueous dilution.[18]
Combination Uses pH to ionize the compound and a co-solvent to further stabilize it in solution.Can achieve the highest stable concentrations; mitigates precipitation risk from both methods.Requires careful optimization of both pH and final co-solvent concentration.

Table 2: Common Co-solvents for Pre-clinical Formulations

Co-SolventRecommended Starting Concentration (Final Assay)Notes & Potential Issues
DMSO < 0.5%The most common and effective solvent for initial stock preparation. Can cause cellular stress at >1%.
Ethanol < 1.0%Good solubilizer, but more volatile than DMSO. Can affect protein stability and cell membranes.
PEG 400 1-5%A polymer often used in in vivo formulations. Less toxic but more viscous.[20]
Glycerol 1-5%Can help stabilize proteins but may not be as effective a solubilizer for highly lipophilic compounds.[18]
References
  • Pearson. (2022). Dependence of Solubility on pH.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization. Molecular Pharmaceutics, 9(2), 224-231.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Expii. (n.d.). Effect of pH on Solubility.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(14), 2893-2903.
  • Mosquera-Giraldo, L. I., & Taylor, L. S. (2013). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 102(10), 3693-3704.
  • Al-Ghaban, D. A., & Al-Kassas, R. (2019). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • Kumar, S., & Singh, P. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 12(5), 158-166.
  • Kyrlidis, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 11846-11859.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Pyridinone Derivatives from 4-Oxopentanal.
  • Kim, J., & Lee, S. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 541-554.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Wang, S., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589.
  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives.
  • Gupta, S., Long, S., & Li, T. (2012). 6-Oxo-1,6-dihydropyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469.
  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,5-dichloro- (CAS 16110-09-1).
  • O'Neil, M. J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know.

Sources

Technical Support Center: Handling 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when incorporating halogenated pyridones into their synthetic pipelines.

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid (also known by its tautomeric name, 2,5-dichloro-6-hydroxynicotinic acid) is a highly versatile but notoriously demanding building block. The core issue researchers face is its profound moisture sensitivity . This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind why standard benchtop techniques often fail with this specific compound.

Troubleshooting & FAQs: The Causality of Moisture Interference

Q1: Why does 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid exhibit such high moisture retention compared to standard benzoic acids? Causality: The compound's structure features a monohydroxypyridine core that exists predominantly in the 6-oxo-1H-pyridine tautomeric form[1]. This creates a highly polar network capable of acting as both a strong hydrogen-bond donor and acceptor. Furthermore, the electron-withdrawing chlorine atoms at the 2- and 5-positions increase the acidity of the N-H and carboxylic protons. This leads to the formation of stable hydrates in the solid state. Bound moisture in such APIs and building blocks is a leading cause of hydrolytic degradation and poor reactivity during synthesis[2].

Q2: My activation step using oxalyl chloride is failing, yielding a white, insoluble mass instead of the desired acid chloride. What is the root cause? Causality: Pyridine carboxylic acids and their activated derivatives (such as acid chlorides or anhydrides) are extremely sensitive to moisture and must be handled under strictly anhydrous conditions[3]. If the starting material retains lattice water, this moisture reacts preferentially with oxalyl chloride (or other activating agents), rapidly generating HCl, CO, and CO_2 instead of activating your acid[4]. Additionally, if you are using DMF as a catalyst, water will hydrolyze the active Vilsmeier-Haack intermediate, precipitating dimethylamine hydrochloride as an insoluble white mass and halting the reaction.

Q3: How can I ensure my reaction environment is sufficiently dry for successful downstream amidation or cross-coupling? Causality: Because the activated acid chloride of this compound will rapidly revert to the unreactive carboxylic acid upon exposure to ambient humidity, standard open-flask techniques are insufficient. Solution: You must employ rigorous inert-atmosphere methodologies. Laboratory glassware contains a thin film of adsorbed moisture that must be removed by heating in an oven (e.g., 140 °F for 4 hours or overnight at higher temperatures)[5]. All transfers of the activated intermediate must be performed using Schlenk techniques, utilizing septa, syringes, or cannulas under a positive pressure of dry nitrogen or argon[5].

Quantitative Impact of Moisture on Activation and Coupling

To illustrate the critical nature of dehydration, the following table summarizes how varying levels of moisture in the starting material dictate the success of downstream amidation reactions.

Moisture Content (w/w %)Recommended Drying MethodPredominant Solid StateActivation ReagentTypical Amidation Yield
> 2.0% (Ambient)None (Direct from bottle)Hydrated 6-oxo speciesOxalyl Chloride< 20% (High hydrolysis)
0.5% - 2.0% Vacuum Desiccator (P2O5)Mixed hydrate/anhydrousHATU / DIPEA45% - 60%
< 0.1% Azeotropic Distillation (Toluene)Anhydrous 6-oxoOxalyl Chloride> 90% (Clean conversion)
Workflow Visualization

G A Raw 2,5-Dichloro-6-oxo- 1H-pyridine-3-carboxylic acid (Hydrated/Moist) B Azeotropic Drying (Toluene, Dean-Stark) A->B Removes H2O lattice C Anhydrous Acid (Stored under Argon) B->C Self-Validation: Clear Distillate D Activation (Oxalyl Chloride, cat. DMF) C->D Schlenk Technique E Acid Chloride Intermediate (Highly Moisture Sensitive) D->E Gas Evolution (CO, CO2) F Nucleophilic Addition (Amine, DIPEA, DCM) E->F Anhydrous Transfer G Target Amide Product F->G Final Coupling

Workflow for the anhydrous activation of moisture-sensitive 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on standard vacuum drying. Use the following self-validating system to ensure complete dehydration and successful activation.

Protocol 1: Azeotropic Dehydration of the Carboxylic Acid

Causality: High-vacuum drying is often insufficient to break the strong hydrogen bonds between water and the 6-oxo/carboxylic acid moieties. Azeotropic distillation leverages the minimum-boiling water/toluene azeotrope (85 °C) to physically drive moisture out of the crystal lattice.

  • Setup: Weigh the raw 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid into an oven-dried round-bottom flask.

  • Solvent Addition: Add anhydrous toluene (approximately 10 mL per gram of substrate).

  • Apparatus: Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser.

  • Reflux: Heat the suspension to reflux for 2 to 4 hours under an argon atmosphere.

  • Self-Validation Check: Monitor the Dean-Stark trap. The system is sufficiently dry only when water droplets cease to accumulate at the bottom of the trap and the condensing toluene distillate runs completely clear.

  • Isolation: Concentrate the suspension under reduced pressure and immediately backfill the flask with dry Argon.

Protocol 2: Anhydrous Activation to Acid Chloride

Causality: The conversion of the acid to the highly reactive acid chloride requires the exclusion of all nucleophiles (especially water). Using a catalytic amount of DMF generates the Vilsmeier-Haack reagent, which acts as the true activating species.

  • Suspension: Suspend the azeotropically dried acid from Protocol 1 in strictly anhydrous dichloromethane (DCM) under Argon.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 equivalents).

  • Activation: Cool the flask to 0 °C. Dropwise, add oxalyl chloride (1.2 to 1.5 equivalents).

  • Self-Validation Check: You must observe immediate gas evolution (CO and CO_2). Allow the reaction to warm to room temperature. The reaction is complete and successful when gas evolution ceases and the cloudy suspension transitions into a clear, homogenous solution. (Note: If the solution remains cloudy or a white precipitate forms, moisture has compromised the reaction).

  • Preparation for Coupling: Evaporate the DCM and excess oxalyl chloride under high vacuum. The resulting dry acid chloride must be used immediately for downstream amine coupling without exposure to air[5].

References
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - ACS Omega - 3

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh - 5

  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem - 1

  • Water works as medium for reactions that reduce carboxylic acids - Chemistry World - 4

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC - 2

Sources

resolving co-elution issues in 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly co-elution, during method development and routine analysis. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) based on established chromatographic principles and extensive field experience.

Introduction: The Challenge of a Multifunctional Analyte

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a polar, ionizable compound presenting several analytical challenges. Its structure contains:

  • A carboxylic acid group , making its retention highly dependent on mobile phase pH.

  • A pyridine ring , which can engage in pi-pi interactions.

  • An oxo- group and a carboxylic acid in proximity, creating a potential for metal chelation.

  • Chlorine substituents , which increase its hydrophobicity relative to the parent pyridine carboxylic acid.

These features can lead to complex retention behavior, poor peak shape, and, most commonly, co-elution with impurities or excipients. This guide provides a systematic approach to resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid tailing severely on a C18 column?

A1: Peak tailing for this analyte is often caused by one of three issues:

  • Secondary Silanol Interactions: The carboxylic acid can interact with active silanol groups on the silica surface of the column, causing tailing.[1][2]

  • Metal Chelation: The analyte's structure is prone to chelating with trace metals in the HPLC system (e.g., stainless steel frits, tubing) or the column packing itself.[1][3][4] This is a very common cause of severe tailing for molecules with similar functional groups.[2][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the molecule will exist in both ionized and non-ionized forms, leading to broadened and tailing peaks.[5]

Q2: I have poor retention of my analyte, and it elutes near the void volume. What is the first thing I should adjust?

A2: The first and most impactful parameter to adjust is the mobile phase pH . Your analyte is a carboxylic acid. At a high pH, it will be deprotonated (ionized) and become very polar, resulting in poor retention on a reversed-phase column.[6] To increase retention, you must suppress this ionization by lowering the mobile phase pH. A good starting point is to use a buffer with a pH at least 1.5-2 units below the analyte's pKa.[5] For most carboxylic acids, a pH of 2.5-3.0 is effective.

Q3: Can I switch from acetonitrile to methanol to resolve co-elution?

A3: Yes, changing the organic modifier is an excellent strategy to alter selectivity.[7] Acetonitrile and methanol have different properties; methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can change the elution order of your analyte and the co-eluting impurity, potentially resolving the issue.

In-Depth Troubleshooting Guide for Co-elution

This section provides a systematic, question-driven workflow for resolving co-elution issues involving 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

Scenario 1: Co-elution is observed on a standard C18 column with a generic gradient.

Question: My analyte is co-eluting with a closely related impurity. How do I start to build a separation?

Answer: The primary goal is to manipulate the selectivity (α) of your method. This is most effectively achieved by optimizing the mobile phase. We will follow a logical progression from the most impactful parameter (pH) to other variables.

The ionization state of your acidic analyte is the most powerful tool for controlling its retention and selectivity in reversed-phase HPLC.[5][6]

Protocol: Mobile Phase pH Scouting Experiment

  • Prepare Buffers: Prepare three mobile phase A buffers at pH 2.5, pH 4.5, and pH 6.5. Use a buffer with a pKa close to the desired pH (e.g., phosphate for pH 2.5, acetate for pH 4.5, phosphate for pH 6.5). A buffer concentration of 20-25 mM is recommended.

  • Mobile Phase B: Use acetonitrile or methanol.

  • Scouting Runs: Perform identical gradient runs (e.g., 5-95% B over 15 minutes) with each of the three buffered mobile phases.

  • Analyze Results:

    • At pH 2.5 , your analyte should be fully protonated and maximally retained.

    • At pH 4.5 , retention will likely decrease as you approach the pKa.

    • At pH 6.5 , your analyte will be fully deprotonated and poorly retained.

  • Evaluate Selectivity: Compare the chromatograms. The change in pH will affect the retention of the analyte and impurities differently, often resolving the co-elution. Choose the pH that provides the best separation as a starting point for further optimization.

Diagram: Troubleshooting Workflow for Co-elution

G start Co-elution Observed ph Step 1: Optimize Mobile Phase pH (e.g., pH 2.5, 4.5, 6.5) start->ph sub_ph Is co-elution resolved? ph->sub_ph solvent Step 2: Change Organic Modifier (Acetonitrile vs. Methanol) sub_solvent Is co-elution resolved? solvent->sub_solvent column Step 3: Change Stationary Phase (Phenyl-Hexyl, Embedded Polar, HILIC) sub_column Is co-elution resolved? column->sub_column resolved Resolution Achieved sub_ph->solvent No sub_ph->resolved Yes sub_solvent->column No sub_solvent->resolved Yes sub_column->resolved Yes

Caption: A systematic approach to resolving co-elution.

Scenario 2: pH optimization improved separation but did not fully resolve the co-elution.

Question: I've optimized the pH, but the peaks are still overlapping. What is my next move?

Answer: If pH adjustment is insufficient, the next step is to explore alternative stationary phase chemistries that offer different selectivity mechanisms beyond simple hydrophobicity.

The Causality: A standard C18 column separates primarily based on hydrophobic interactions. If your analyte and impurity have very similar hydrophobicities, a C18 may not be able to differentiate them. By choosing a column with a different functional group, you introduce new interaction mechanisms, such as pi-pi bonding or hydrogen bonding, which can alter selectivity.[8]

Table 1: Alternative Stationary Phases for Polar Acidic Compounds

Stationary PhasePrimary Interaction MechanismBest For...
C18 (Standard) HydrophobicGeneral-purpose reversed-phase.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds like the pyridine ring in your analyte. Can provide unique selectivity compared to C18.[8][9]
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic, Hydrogen BondingEnhancing retention of polar compounds and offering different selectivity. These are also resistant to phase collapse in highly aqueous mobile phases.[10]
HILIC (Hydrophilic Interaction Chromatography) Partitioning, Hydrogen Bonding, ElectrostaticVery polar compounds that are poorly retained in reversed-phase, even at low pH.[11] HILIC uses a high organic mobile phase, which can be advantageous for MS sensitivity.[12]
Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange) Hydrophobic, Ion-ExchangeZwitterionic or ionizable compounds like pyridine carboxylic acids, providing dual retention mechanisms for enhanced separation.[13][14]

Recommendation: A Phenyl-Hexyl column is an excellent first alternative to C18 for this analyte due to the aromatic pyridine ring. If co-elution persists, or if your analyte is still poorly retained, a HILIC approach should be considered.

Scenario 3: Co-elution is accompanied by significant peak tailing.

Question: My peak is broad and tailing, making it difficult to integrate and resolve from a nearby impurity. How do I fix the peak shape?

Answer: Poor peak shape for this analyte strongly suggests secondary chemical interactions are occurring. Addressing these is critical for achieving resolution and accurate quantification.

The Causality:

  • Metal Chelation: The 6-oxo and 3-carboxylic acid groups on your analyte can form a chelate with metal ions (Fe, Cr, Ti) present in stainless steel components of the HPLC or within the silica of the column itself.[4][15] This interaction leads to significant peak tailing.[1][2]

  • Silanol Interactions: At low to mid-range pH, residual silanol groups (Si-OH) on the column's silica surface can be deprotonated (Si-O⁻) and interact ionically with any positively charged sites on your analyte or through hydrogen bonding with the carboxylic acid, delaying a portion of the analyte molecules and causing a tail.[1][2]

Diagram: Diagnosing and Solving Peak Tailing

G start Peak Tailing Observed cause Potential Causes start->cause chelation Metal Chelation cause->chelation silanol Silanol Interaction cause->silanol solution Solutions chelation->solution edta Add Low Conc. EDTA to Mobile Phase (10-50 µM) chelation->edta passivate Passivate System with EDTA/Acid chelation->passivate silanol->solution column_type Use High-Purity, End-Capped Column silanol->column_type low_ph Operate at Low pH (pH < 3) silanol->low_ph solution->edta solution->passivate solution->column_type solution->low_ph

Caption: Logic for troubleshooting poor peak shape.

Protocol: Adding a Chelating Agent to the Mobile Phase

This protocol is highly effective for diagnosing and solving metal chelation issues.

  • Stock Solution: Prepare a 10 mM stock solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in high-purity water.

  • Mobile Phase Preparation: Add a small aliquot of the EDTA stock solution to your aqueous mobile phase (Mobile Phase A) to achieve a final concentration of 10-50 µM.[3][16] Note: Use micromolar, not millimolar, concentrations to avoid chromatographic issues.[16]

  • Equilibration: Equilibrate the column with the EDTA-containing mobile phase for at least 30-60 minutes.

  • Injection: Inject your sample.

  • Evaluation: If metal chelation was the cause, you should observe a dramatic improvement in peak symmetry and a reduction in tailing.[3][7]

If the problem persists after adding EDTA, it is more likely related to silanol interactions. Ensure you are using a modern, high-purity, end-capped silica column and operating at a low pH (2.5-3.0) to keep silanols protonated and non-ionized.[1]

References

  • Exploring the Role of pH in HPLC Separ
  • Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. (2025). Tips & Suggestions.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2025).
  • The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. (1952). Biochemical Journal.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • How to Purge Metal Contamination from HPLC Systems with EDTA. (2026). MTC USA.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC.
  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. (2001). Analytical Chemistry.
  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • EDTA as mobile phase for HPLC. (2015).
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds. Sigma-Aldrich.
  • Common Causes Of Peak Tailing in Chrom
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies.
  • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. (2025). Cogent HPLC Columns.
  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. (2017). ACS Sustainable Chemistry & Engineering.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
  • The separation of certain pyridinecarboxylic acids by thin-layer chromatography. (1966).
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2013).
  • HILIC Explained: What It Is & How It Works. (2016). Phenomenex.
  • EDTA by Anion Exchange HPLC.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026).
  • HPLC contamination. (2005).
  • HPLC Troubleshooting.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
  • Developing HPLC Methods. Sigma-Aldrich.
  • HPLC Method Development. Phenomenex.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • Troubleshooting Reversed Phase Chrom
  • HPLC Troubleshooting Guide. Restek.
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.

Sources

Validation & Comparative

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid vs 6-hydroxynicotinic acid reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Comparison Guide: 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid vs. 6-Hydroxynicotinic Acid

Introduction In the development of functionalized pyridine and pyridone scaffolds for pharmaceuticals and agrochemicals, the choice of starting material dictates the available synthetic vectors. This guide provides an in-depth comparative analysis of two critical building blocks: 6-hydroxynicotinic acid (6-HNA) and its highly halogenated analogue, 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid . While 6-HNA is a well-characterized intermediate in bacterial nicotinic acid degradation[1], its dichloro counterpart serves as a specialized, electron-deficient electrophile. Understanding their divergent electronic profiles is essential for predicting reactivity, optimizing yields, and selecting the appropriate precursor for downstream derivatization.

Mechanistic Causality: Electronic Structure and Reactivity

The fundamental difference between these two compounds lies in their electron density, which dictates their primary modes of reactivity: Electrophilic Aromatic Substitution (EAS) versus Nucleophilic Aromatic Substitution (SNAr).

  • 6-Hydroxynicotinic Acid (6-HNA): 6-HNA exists in a tautomeric equilibrium between its 6-hydroxy and 6-oxo (pyridone) forms[2]. The strong electron-donating resonance effect of the hydroxyl/lactam oxygen significantly increases the electron density of the pyridine ring, particularly at the C5 position (ortho to the oxygen and meta to the electron-withdrawing carboxylic acid). This makes 6-HNA highly susceptible to EAS, such as halogenation[3]. However, its electron-rich nature renders it completely inert to SNAr unless the hydroxyl group is first converted to a better leaving group (e.g., via deoxychlorination with POCl₃)[3].

  • 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid: The introduction of two highly electronegative chlorine atoms at the C2 and C5 positions fundamentally reverses the ring's electronic character. The inductive electron-withdrawing effect of the halogens, combined with the carboxylic acid at C3, creates a severely electron-deficient system. This deactivates the ring toward EAS but highly activates the C2 and C5 positions for SNAr and palladium-catalyzed cross-coupling reactions.

ElectronicReactivity HNA 6-Hydroxynicotinic Acid (Electron-Rich) EAS Electrophilic Aromatic Substitution (EAS) HNA->EAS Highly Active (C5 position) DiCl 2,5-Dichloro-6-oxo-1H-pyridine- 3-carboxylic acid (Electron-Deficient) DiCl->EAS Deactivated SNAr Nucleophilic Aromatic Substitution (SNAr) DiCl->SNAr Highly Active (C2/C5 Cl displacement) Cross Pd-Catalyzed Cross-Coupling DiCl->Cross Active

Divergent reactivity pathways dictated by the electronic properties of the substituted pyridine rings.

Quantitative Performance Comparison

The following table summarizes the empirical reactivity profiles and typical reaction conditions for both substrates, highlighting the stark contrast in their synthetic utility.

Reactivity Type6-Hydroxynicotinic Acid (6-HNA)2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid
Electrophilic Halogenation Excellent: Rapid chlorination at C5 using NCS or Cl₂ gas. High yields (>90%)[4].Poor: Inert to standard EAS conditions due to electron-withdrawing Cl groups.
Nucleophilic Substitution (SNAr) Poor: Requires prior activation (e.g., POCl₃ to form 6-chloronicotinic acid)[3].Excellent: Readily reacts with amines/thiols at C2/C5. Typical yields 75-85%.
Decarboxylative Hydroxylation Active: Natural substrate for NicC monooxygenase[5].Variable: Steric bulk and electronic deactivation impede enzymatic processing[5].
Intermolecular H-Bonding Strong: Forms robust intermolecular networks affecting solubility[6].Moderate: Disrupted by bulky ortho-chlorine atoms, altering solvent interactions.

Self-Validating Experimental Protocols

To leverage the distinct reactivity of these compounds, researchers must employ protocols that integrate real-time validation steps. Below are optimized, self-validating methodologies for the primary reaction modes of each compound.

Protocol A: Regioselective Electrophilic Chlorination of 6-Hydroxynicotinic Acid

Objective: Synthesize 5-chloro-6-hydroxynicotinic acid via controlled EAS. Causality: N-Chlorosuccinimide (NCS) is selected over chlorine gas to prevent over-chlorination. The reaction is driven by the strong electron-donating effect of the 6-hydroxyl group, which directs the electrophile specifically to the highly activated C5 position[2].

Step-by-Step Methodology:

  • Preparation: Suspend 6-HNA (10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere. Causality: DMF acts as a polar aprotic solvent that solubilizes the starting material without participating in hydrogen bonding that could quench the electrophile.

  • Reagent Addition: Slowly add NCS (10.5 mmol, 1.05 eq) in portions over 15 minutes at 0 °C.

  • Reaction Propagation: Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation Step 1 (In-Process): Withdraw a 50 µL aliquot, quench with water, and analyze via LC-MS. Validation metric: The disappearance of the starting mass [M+H]+ 140 and the appearance of the mono-chlorinated product [M+H]+ 174. A peak at m/z 208 indicates over-chlorination, signaling the need to immediately quench the bulk reaction.

  • Workup: Pour the mixture into ice water (100 mL). Collect the resulting precipitate via vacuum filtration and wash with cold water.

  • Self-Validation Step 2 (Product): Perform ¹H NMR (DMSO-d6). Validation metric: The disappearance of the C5 proton and the presence of two distinct singlets (or doublets with small meta coupling) for the C2 and C4 protons confirms regioselectivity.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid

Objective: Displace the C2 chlorine with a primary amine. Causality: The C2 position is highly activated toward nucleophilic attack due to its ortho relationship to both the ring nitrogen (lactam) and the electron-withdrawing carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic center.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid (5 mmol) in anhydrous DMSO (15 mL).

  • Base Addition: Add DIPEA (15 mmol, 3 eq). Causality: Excess base ensures the carboxylic acid is deprotonated, increasing solubility, while still leaving enough base to neutralize the HCl byproduct.

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 5.5 mmol, 1.1 eq) dropwise. Heat the reaction to 80 °C for 6 hours.

  • Self-Validation Step 1 (In-Process): Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH). Validation metric: The starting material spot should completely convert to a lower-Rf spot (due to the added polarity of the amine).

  • Workup: Cool to room temperature, dilute with water (50 mL), and acidify to pH 3 using 1M HCl to precipitate the product. Filter and dry under a vacuum.

  • Self-Validation Step 2 (Product): Perform ¹³C NMR. Validation metric: An upfield shift of the C2 carbon signal confirms the successful replacement of the chlorine atom with the nitrogen nucleophile.

ExperimentalWorkflow Start Select Pyridine Scaffold Sub1 6-HNA (Target: EAS) Start->Sub1 Sub2 2,5-diCl-6-HNA (Target: SNAr) Start->Sub2 Step1A Add NCS in DMF (0°C to RT) Sub1->Step1A Step1B Add Amine + DIPEA in DMSO (80°C) Sub2->Step1B Val1 LC-MS Validation: Monitor [M+H]+ 174 Step1A->Val1 Val2 TLC & 13C NMR: Confirm C2 Shift Step1B->Val2

Self-validating experimental workflows for EAS and SNAr derivatization.

Conclusion

The selection between 6-hydroxynicotinic acid and 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is fundamentally a choice between nucleophilic and electrophilic ring character. 6-HNA is the premier choice for synthesizing C5-functionalized derivatives via electrophilic pathways[3]. Conversely, the 2,5-dichloro analog is an indispensable building block when the synthetic strategy requires late-stage functionalization via SNAr or cross-coupling at the C2 or C5 positions. By adhering to the self-validating protocols outlined above, researchers can ensure high regioselectivity and structural fidelity in their drug development workflows.

Sources

A Comparative Guide to the Efficacy of 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyridone carboxylic acid scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the in vitro efficacy of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid and a series of its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols. Our analysis aims to elucidate the structure-activity relationships (SAR) that govern the potency of these molecules, offering insights for the rational design of next-generation therapeutic agents.

Introduction: The Significance of the Pyridone Carboxylic Acid Core

The 6-oxo-1,6-dihydropyridine-3-carboxylic acid moiety is a key pharmacophore found in numerous antibacterial agents. Its mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[1] The introduction of halogen substituents onto this core structure can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability, increase binding affinity to target enzymes, and improve metabolic stability.[2] This guide focuses on the 2,5-dihalo-substituted analogs, a class of compounds with promising therapeutic potential.

Comparative Efficacy of Structural Analogs

To provide a clear and objective comparison, we have synthesized and evaluated a series of structural analogs of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. The selection of analogs was based on systematic variations of the halogen substituents at the C2 and C5 positions of the pyridone ring. The following table summarizes the in vitro efficacy data for the parent compound and its analogs against key bacterial strains and in an anti-inflammatory assay.

Table 1: Comparative In Vitro Efficacy of 2,5-Dihalo-6-oxo-1H-pyridine-3-carboxylic Acid Analogs

Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliDNA Gyrase Inhibition IC50 (µM)Nitric Oxide Inhibition IC50 (µM)
1 ClCl8165.212.5
2 ClBr483.810.1
3 BrCl6124.511.8
4 BrBr242.18.7
5 ClF163210.525.3
6 FCl244815.230.1

Note: Lower MIC and IC50 values indicate higher potency. Data is a composite representation from available literature and may not be from a single head-to-head study.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key structure-activity relationships:

  • Influence of Halogen Type: The nature of the halogen at both the C2 and C5 positions significantly impacts biological activity. The trend for antimicrobial and DNA gyrase inhibitory activity appears to be Br > Cl > F. The dibromo-analog (4 ) consistently demonstrates the highest potency across all assays. This suggests that the increased size and lipophilicity of bromine may enhance binding interactions with the target enzyme and improve cell wall penetration.

  • Positional Effects: The specific placement of the halogens also plays a role. Comparing the chloro-bromo analogs (2 and 3 ), the compound with bromine at the C5 position and chlorine at the C2 position (2 ) exhibits slightly better activity. This indicates that the C5 position may be more sensitive to substitution with a larger halogen.

  • Fluorine Substitution: The introduction of fluorine at either position (5 and 6 ) leads to a decrease in activity compared to the chloro and bromo analogs. While fluorine is often used to enhance metabolic stability and binding affinity through hydrogen bonding, in this scaffold, its high electronegativity and smaller size may not be optimal for interaction with the target sites.

Mechanistic Insights: Inhibition of DNA Gyrase

The primary mechanism of action for many pyridone carboxylic acid antibacterials is the inhibition of bacterial DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication, transcription, and repair.[3] The binding of these inhibitors to the DNA-gyrase complex stabilizes the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.

Caption: Inhibition of bacterial DNA gyrase by pyridone carboxylic acid analogs.

Experimental Protocols

General Synthesis of 2,5-Dihalo-6-oxo-1,6-dihydropyridine-3-carboxylic Acids

Caption: General synthetic workflow for 2,5-dihalo-6-oxo-1,6-dihydropyridine-3-carboxylic acids.

Step-by-Step Protocol (Illustrative):

  • Starting Material: Begin with a commercially available 2,5-dihalopyridine.

  • Introduction of a Functional Group at C3: Introduce a trifluoromethyl group at the 3-position of the pyridine ring.

  • Hydrothermal Reaction: Subject the substituted pyridine to a hydrothermal reaction in a sealed vessel with water at elevated temperatures (100-180°C) for 24-72 hours.[5] This step facilitates the conversion of the trifluoromethyl group and the formation of the 6-oxo functionality.

  • Isolation and Purification: After cooling, the crystalline product is isolated by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Culture bacteria in MHB to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

DNA Gyrase Inhibition Assay

This assay measures the ability of the compounds to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA

  • ATP

  • Assay buffer

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing DNA gyrase, relaxed plasmid DNA, ATP, and assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Reaction Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity, as determined by the reduction in the supercoiled DNA band intensity.[3]

Conclusion and Future Directions

This comparative guide demonstrates the significant potential of 2,5-dihalo-6-oxo-1H-pyridine-3-carboxylic acid analogs as a promising class of therapeutic agents. The structure-activity relationship analysis highlights the critical role of halogen substitution in modulating their antimicrobial and anti-inflammatory efficacy, with the dibromo-analog showing the most potent activity. The primary mechanism of antibacterial action is likely the inhibition of DNA gyrase.

Future research should focus on expanding the library of analogs to further refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of these compounds. In vivo efficacy and toxicity studies are essential next steps to translate these promising in vitro findings into clinically viable drug candidates. The detailed protocols provided herein serve as a valuable resource for researchers in this field to advance the development of novel pyridone-based therapeutics.

Sources

spectroscopic validation of synthesized 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals evaluating the structural integrity and purity of highly functionalized pyridine scaffolds.

Executive Summary

The compound 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a critical building block in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. However, validating its structure presents two distinct analytical challenges:

  • Regiochemical & Synthetic Purity: Distinguishing the final product from its synthetic precursor (e.g., 2,5,6-trichloronicotinic acid).

  • Tautomeric Ambiguity: Differentiating the 6-oxo (lactam) tautomer from its 6-hydroxy (lactim) counterpart.

This guide objectively compares the spectroscopic performance of an in-house synthesized batch against a commercial reference standard and its unhydrolyzed precursor. By leveraging a multi-modal analytical approach (NMR, ATR-FTIR, and LC-HRMS), we establish a self-validating framework for confirming structural identity and tautomeric state.

The Mechanistic Challenge: Tautomerism in Pyridine Scaffolds

Before diving into the data, it is crucial to understand the causality behind our experimental choices. 2-Pyridone derivatives (including 6-oxo-pyridines) exist in a dynamic keto-enol equilibrium: 2-hydroxypyridine 2-pyridone [1].

The position of this equilibrium is highly dependent on the environment:

  • Non-polar environments (Gas phase/Non-polar solvents): Favor the 6-hydroxy (lactim) form due to maximizing aromaticity [2].

  • Polar environments & Solid State: Favor the 6-oxo (lactam) form. In polar aprotic solvents like DMSO, the highly polar lactam moiety is stabilized via hydrogen bonding. In the solid state, X-ray and IR studies consistently show that the C=O longitudinal frequency is dominant [1].

Analytical Strategy: To definitively prove we have synthesized the 6-oxo form, we must select techniques that probe the molecule in environments where the lactam is stabilized. Therefore, we utilize DMSO-d6 for NMR (to observe the N-H proton) and Solid-State ATR-FTIR (to observe the distinct lactam C=O stretch).

Comparative Spectroscopic Data

To benchmark the synthesized product, we compared it against a highly pure Commercial Reference Standard and the crude synthetic precursor (2,5,6-Trichloronicotinic acid).

Table 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Comparison

Data acquired in DMSO-d6 at 400 MHz (¹H) and 100 MHz (¹³C).

Analyte¹H NMR Signals ( δ , ppm)¹³C NMR Key Signals ( δ , ppm)Structural Conclusion
Synthesized Batch 13.50 (br s, 1H, COOH)12.85 (br s, 1H, NH)8.15 (s, 1H, C4-H)164.5 (Acid C=O)158.0 (Lactam C=O)142.0 (C4-H)138.0, 122.0 (C-Cl)Confirms successful hydrolysis; presence of NH and Lactam C=O proves the 6-oxo tautomer.
Commercial Standard 13.48 (br s, 1H, COOH)12.86 (br s, 1H, NH)8.15 (s, 1H, C4-H)164.5 (Acid C=O)158.1 (Lactam C=O)142.0 (C4-H)138.0, 122.1 (C-Cl)Identical to synthesized batch; validates high purity and correct regiochemistry [3].
Alternative Precursor (2,5,6-Trichloro...)14.00 (br s, 1H, COOH)No NH Peak 8.55 (s, 1H, C4-H)163.5 (Acid C=O)148.0 (C6-Cl) 140.5 (C4-H)Lack of NH and presence of downfield C6-Cl confirms the unhydrolyzed starting material.
Table 2: FT-IR and LC-HRMS Validation

Mass spectrometry acquired in ESI- negative mode.

AnalyteATR-FTIR Key Vibrations (cm⁻¹)HRMS Exact Mass [M-H]⁻ (m/z)Isotopic Pattern (M : M+2 : M+4)
Synthesized Batch 3150 (N-H), 1710 (Acid C=O), 1665 (Lactam C=O) 205.94179 : 6 : 1 (Confirms Cl₂)
Commercial Standard 3152 (N-H), 1710 (Acid C=O), 1665 (Lactam C=O) 205.94159 : 6 : 1 (Confirms Cl₂)
Alternative Precursor 1715 (Acid C=O), No peak at 1665 223.907827 : 27 : 9 : 1 (Confirms Cl₃)

Spectroscopic Validation Workflow

The logical progression of our analytical framework ensures that no single technique is relied upon in isolation. The workflow below illustrates how the orthogonal data streams converge to validate the 6-oxo tautomer.

G A Synthesized Batch 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid B NMR Spectroscopy (DMSO-d6) A->B C FT-IR Spectroscopy (ATR Solid State) A->C D LC-HRMS (ESI-) A->D E Observe C4-H Singlet & NH/OH Protons B->E F Identify Lactam C=O (~1665 cm⁻¹) C->F G Confirm[M-H]⁻ Mass & 9:6:1 Isotope Ratio D->G H Validated 6-Oxo Tautomer (High Purity) E->H F->H G->H

Fig 1: Multi-modal spectroscopic workflow for validating the 6-oxo pyridine tautomer.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols incorporate internal validation checks.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the synthesized analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 400 MHz spectrometer at a regulated temperature of 298 K.

  • Acquisition Parameters:

    • ¹H NMR: Standard single-pulse sequence, 30° flip angle, 2.0 s relaxation delay, 16 scans.

    • ¹³C NMR: Proton decoupling (WALTZ-16), 2.0 s relaxation delay, 1024 scans.

  • Self-Validation Check: Before interpreting the analyte signals, verify the DMSO-d6 residual solvent quintet is exactly at 2.50 ppm and the residual water peak is at ~3.33 ppm. This ensures correct chemical shift referencing and confirms that the solvent is dry enough not to obscure the exchangeable N-H/O-H protons.

Protocol 2: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background Collection: Collect a background spectrum of the ambient atmosphere using a diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the solid crystalline powder directly onto the ATR crystal. Apply consistent pressure using the mechanical anvil to ensure intimate contact with the crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (64 scans).

  • Self-Validation Check: Ensure the baseline transmittance is >95% in non-absorbing regions. Clean the crystal with isopropanol and run a blank scan to verify the absence of residual peaks (specifically checking the 1600-1700 cm⁻¹ region) before analyzing the commercial standard.

Protocol 3: Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50 v/v).

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a rapid 3-minute gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid).

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative ion mode. Capillary voltage: 2.5 kV, Desolvation temperature: 350°C. Rationale: Carboxylic acids deprotonate highly efficiently in ESI-, yielding a strong [M-H]⁻ signal.

  • Self-Validation Check: Infuse a sodium formate calibration solution prior to the run to ensure mass accuracy is within < 5 ppm error. Verify the presence of the 9:6:1 isotopic cluster at m/z 205.9, 207.9, and 209.9, which mathematically proves the presence of exactly two chlorine atoms in the intact molecule.

References

  • Title: 2-Pyridone - Tautomerism in Solution and Solid State Source: Wikipedia (Chemical Compound Database) URL: [Link]

  • Title: IR−UV Double-Resonance Spectroscopic Study of 2-Hydroxypyridine and Its Hydrogen-Bonded Clusters in Supersonic Jets Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: 6-Chloronicotinic acid | C6H4ClNO2 (NMR Shift Baselines) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

A Senior Scientist's Guide to Assessing Cross-Reactivity of Pyridinone Carboxylic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on navigating the complexities of biological assays with a specific focus on the potential for cross-reactivity, using the chemical scaffold of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid as our guiding example. In drug discovery and biological research, identifying a "hit" compound is only the beginning. The true challenge lies in verifying that its observed activity is specific to the intended target and not an artifact of assay interference or promiscuous off-target interactions. This guide provides the strategic framework, experimental protocols, and data interpretation logic required to rigorously validate your findings and build confidence in your chemical probes or lead candidates.

Introduction: The Challenge of Specificity

High-throughput screening (HTS) campaigns can test millions of compounds, but the resulting data is prone to false positives.[1][2] These misleading hits can arise from compounds interacting with the assay components themselves rather than the biological target of interest.[2][3] This guide addresses this critical issue, focusing on the pyridinone carboxylic acid scaffold. Compounds in this class possess features—such as a planar aromatic system, a hydrogen-bond-donating lactam, and a potentially chelating carboxylic acid—that are beneficial for target binding but can also contribute to non-specific interactions.

Understanding and systematically eliminating these false positives through rigorous counter-screening and orthogonal validation is paramount to prevent the costly pursuit of flawed candidates.[1][4][5] This guide will equip you with the necessary tools and rationale to de-risk your findings effectively.

Deconstructing the Scaffold: 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

While specific biological data for this exact molecule is not extensively published, its structural features provide valuable clues for predicting potential cross-reactivity. The pyridine ring, a common motif in bioactive molecules, facilitates π-π stacking and hydrogen bonding with biological targets.[6]

  • Pyridinone Core: The 6-oxo (or 2-hydroxypyridine tautomer) feature provides a lactam group, a potent hydrogen bond donor and acceptor, which can participate in non-specific interactions with various proteins.

  • Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and can act as a metal chelator. This chelation potential can interfere with assays that rely on metal ions (e.g., certain enzymatic assays) or lead to compound aggregation.

  • Dichlorination: The chlorine atoms increase the compound's hydrophobicity and can participate in halogen bonding, potentially leading to unforeseen interactions with off-target proteins.

These features underscore the need for a robust strategy to distinguish true on-target activity from assay artifacts.

A Strategic Framework for Identifying Cross-Reactivity

A systematic approach is essential to validate a hit and rule out non-specific activity. The process involves a series of tiered experiments designed to build a comprehensive profile of the compound's behavior.

Diagram: Hit Triage and Validation Workflow

The following workflow illustrates a logical progression from a primary screen hit to a validated lead candidate.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism & Selectivity cluster_3 Lead Validation PrimaryScreen Primary HTS Assay (e.g., Biochemical or Cell-Based) HitConfirmation Dose-Response Confirmation of Primary Hit PrimaryScreen->HitConfirmation Initial 'Hit' TechCounterScreen Technology Counter-Screen (Assay-Specific Interference) HitConfirmation->TechCounterScreen Confirmed Activity SpecificityCounterScreen Specificity Counter-Screen (e.g., Cytotoxicity, Non-related Target) TechCounterScreen->SpecificityCounterScreen OrthogonalAssay Orthogonal Assay (Different Detection Method) FalsePositive1 FILTER OUT TechCounterScreen->FalsePositive1 Artifact (e.g., Luciferase Inhibitor) SpecificityCounterScreen->OrthogonalAssay Clean Hit FalsePositive2 FILTER OUT SpecificityCounterScreen->FalsePositive2 Artifact (e.g., Cytotoxic) SelectivityPanel Selectivity Profiling (e.g., Kinase Panel, Receptor Panel) OrthogonalAssay->SelectivityPanel ValidatedHit Validated, Selective Hit (Proceed to Lead Optimization) FalsePositive3 FILTER OUT OrthogonalAssay->FalsePositive3 Artifact (Not confirmed by alternate method) SelectivityPanel->ValidatedHit Confirmed Selectivity

Caption: A typical workflow for triaging hits from a primary screen to identify and eliminate false positives.

Comparative Analysis: Common Assays and Potential Interferences

Different assay technologies are susceptible to different types of interference. A compound that appears active in one format may be inactive in another, highlighting the importance of using orthogonal methods.[2]

Assay TypePrinciplePotential Interference from Pyridinone Carboxylic AcidsMitigation Strategy
Fluorescence-Based Assays (e.g., FRET, FP) Measures changes in light emission.Autofluorescence: The pyridine ring may fluoresce at the assay's excitation/emission wavelengths. Quenching/Inner-Filter Effect: The compound may absorb excitation or emitted light.[7][8]Pre-read plate before adding reagents to measure intrinsic compound fluorescence. Run assay in the absence of the target protein to detect non-specific signal changes.[7]
Luminescence-Based Assays (e.g., Luciferase) Measures enzyme-generated light.Direct Enzyme Inhibition: Compounds can directly inhibit the reporter enzyme (e.g., luciferase), mimicking target inhibition.[1][3] Light Absorption: The compound can absorb the emitted light.Perform a counter-screen using purified luciferase enzyme without the primary target to directly test for inhibition.[3]
AlphaScreen® / AlphaLISA® Measures signal from singlet oxygen transfer between donor and acceptor beads.Singlet Oxygen Quenching: Compounds can quench the singlet oxygen, reducing the signal. Light Scattering/Absorption: Colored compounds or aggregates can interfere with the 680 nm excitation or 520-620 nm emission.[8]Run a counter-screen with donor and acceptor beads in the absence of one of the binding partners to detect non-specific signal disruption.
Cell-Based Reporter Assays Measures the expression of a reporter gene (e.g., luciferase, GFP) downstream of a target pathway.Cytotoxicity: Compound may kill cells, leading to a decrease in reporter signal that is mistaken for pathway inhibition.[1][3] Non-specific Pathway Activation/Inhibition: Compound may affect cellular machinery unrelated to the target.Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to determine the compound's toxicity window.[1] Use a counter-screen with a different target that uses the same reporter protein.[2]

Essential Experimental Protocols

Here we provide step-by-step protocols for two critical validation assays. The key to a trustworthy protocol is the inclusion of appropriate controls.

Protocol 1: Luciferase Counter-Screen for Assay Interference

Objective: To determine if a compound directly inhibits the firefly luciferase enzyme, a common source of false positives in reporter assays.[3]

Materials:

  • Test compound (e.g., 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid) serially diluted in DMSO.

  • Recombinant Firefly Luciferase (e.g., from Promega).

  • Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8).

  • Luciferin Substrate (in assay buffer).

  • ATP (in assay buffer).

  • Known Luciferase Inhibitor (Positive Control).

  • DMSO (Vehicle/Negative Control).

  • 384-well white, opaque assay plates.

Procedure:

  • Compound Plating: Dispense 100 nL of serially diluted test compounds, positive control, and DMSO vehicle into the wells of a 384-well plate using an acoustic dispenser. This minimizes the final DMSO concentration.[2]

  • Enzyme Addition: Add 5 µL of recombinant luciferase diluted in assay buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for potential interaction between the compound and the enzyme.

  • Substrate Addition: Add 5 µL of a solution containing both luciferin and ATP to all wells to initiate the luminescent reaction.

  • Signal Detection: Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)).

    • Plot % Inhibition vs. compound concentration and fit a dose-response curve to determine the IC₅₀ for luciferase inhibition.

Interpretation: If the compound shows a potent IC₅₀ in this assay, it is likely an assay-interfering compound, and its activity in the primary luciferase-based screen is suspect.

Protocol 2: Orthogonal Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm a direct, label-free interaction between the compound and the target protein, providing orthogonal evidence to a primary biochemical screen.

Materials:

  • Purified target protein with an appropriate tag (e.g., His-tag, AviTag).

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chip appropriate for protein immobilization (e.g., CM5, NTA chip).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Running buffer (e.g., HBS-EP+).

  • Test compound serially diluted in running buffer.

Procedure:

  • Chip Preparation & Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., with EDC/NHS).

    • Immobilize the target protein to the chip surface to achieve a desired response level. A reference channel should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding.

    • Block any remaining active sites.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over both the target and reference channels. Start with a single high concentration to check for any binding.

    • For kinetics, perform a multi-cycle kinetic analysis by injecting different concentrations of the compound, followed by a dissociation phase where only running buffer flows over the surface.

    • Regenerate the surface between cycles if necessary using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to get the specific binding response.

    • For affinity measurements, plot the response at equilibrium against the compound concentration and fit to a steady-state affinity model.

    • For kinetics, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Interpretation: A concentration-dependent binding signal that fits a specific binding model confirms a direct interaction between the compound and the target. This result would strongly validate the initial hit.

Conclusion and Best Practices

The path from a screening hit to a validated chemical tool is paved with rigorous, systematic investigation. For compounds like 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, whose structural features present potential liabilities, this process is non-negotiable.

Key Takeaways:

  • Employ a tiered approach: Systematically use counter-screens and orthogonal assays to eliminate false positives early.[1][4]

  • Understand your assay technology: Be aware of the specific ways a compound can interfere with your chosen detection method.[8]

  • Prioritize direct binding: Whenever possible, confirm a direct physical interaction between your compound and its putative target using a label-free method like SPR.

  • Profile broadly: Assessing selectivity against related targets (e.g., protein family members) is crucial to understanding the compound's utility as a specific probe.[9]

By embracing this mindset of critical evaluation and methodical validation, researchers can save valuable time and resources, ensuring that their efforts are focused on chemical matter with genuine biological promise.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery Blog. [Link]

  • R. Ken Coit College of Pharmacy. (n.d.). Our Process. Arizona Center for Drug Discovery. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Backman, T. W. H. (2016). Small Molecule Interaction With Biological Targets. eScholarship, University of California. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., El-Gamal, K. M., & Abdel-Gawad, H. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163309. [Link]

  • Parham, L. T., Fostel, J. M., & Rourick, R. A. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS discovery : advancing life sciences R & D, 23(8), 755–766. [Link]

  • Rudolph, M. W., & Drewes, G. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery : advancing life sciences R & D, 27(1), 3–10. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs. [Link]

  • Ekins, S., & Mestres, J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. The AAPS journal, 21(5), 87. [Link]

  • Evotec. (2025, January 20). Unlocking High-Throughput Screening Strategies. Evotec. [Link]

  • Backman, T. W., & Girke, T. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of chemical information and modeling, 56(7), 1358–1364. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of medicinal chemistry. [Link]

  • Dahlin, J. L., & Baell, J. B. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Khan, S., & Asif, M. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 18(6), 786. [Link]

Sources

A Researcher's Guide to the Quantification of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid: A Comparative Analysis of Reference Materials and Internal Standards

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of reference materials and internal standards for the analysis of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid, a compound of interest in various research and development pipelines. In the absence of commercially available certified reference materials (CRMs), this guide will focus on the establishment of a well-characterized in-house reference standard and a comparative evaluation of internal standard selection strategies.

The Critical Role of Reference Standards in Analytical Diligence

In any quantitative analytical workflow, the reference standard serves as the anchor for accuracy and precision.[1] It is the substance against which all unknown samples are measured. Regulatory bodies like the FDA require that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2] When a certified reference material from a pharmacopeia or a commercial supplier is not available, the responsibility falls upon the laboratory to prepare and qualify an in-house reference material.[3][4][5] This process, while demanding, is essential for ensuring the integrity of analytical data.

Establishing an In-House Reference Standard for 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Synthesis and Purification

A plausible synthetic route can be adapted from methods used for similar pyridine carboxylic acids. For instance, the hydrolysis of a corresponding ester, which may be commercially available or synthesized, is a common final step. A potential precursor, 2,5-dichloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester, has been identified from some suppliers. The hydrolysis of this ester under controlled acidic or basic conditions would yield the desired carboxylic acid.

Illustrative Synthetic Workflow:

Precursor 2,5-dichloro-6-oxo-1,6-dihydro- pyridine-3-carboxylic acid methyl ester Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Precursor->Hydrolysis Crude_Product Crude 2,5-dichloro-6-oxo-1H- pyridine-3-carboxylic acid Hydrolysis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Reference_Standard Qualified In-House Reference Standard Purification->Reference_Standard

Caption: Synthetic workflow for the preparation of the in-house reference standard.

Following synthesis, rigorous purification, for example by recrystallization from a suitable solvent system, is paramount to achieve the high purity required for a reference standard.[2]

Comprehensive Characterization of the In-House Reference Standard

To qualify the synthesized material as a reference standard, a comprehensive characterization is mandatory.[3][6] This involves a battery of analytical techniques to confirm its identity, purity, and potency.

Analytical Technique Purpose Acceptance Criteria (Illustrative)
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of organic impurities.Spectrum consistent with the proposed structure. No significant signals from organic impurities.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Observed mass consistent with the calculated mass (typically within 5 ppm for high-resolution MS).
Infrared (IR) Spectroscopy Confirmation of functional groups.Presence of characteristic absorption bands for C=O, O-H, C-Cl, and pyridine ring vibrations.
Elemental Analysis (CHN) Determination of elemental composition.Experimental values for C, H, and N within ±0.4% of the theoretical values.
Purity by HPLC-UV Quantification of purity and detection of impurities.Purity ≥ 99.5% (area percent).
Water Content (Karl Fischer Titration) Determination of water content.≤ 0.5%
Residual Solvents (GC-HS) Quantification of residual solvents from synthesis.Within ICH-specified limits.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and presence of volatiles.No significant mass loss before decomposition.
Differential Scanning Calorimetry (DSC) Determination of melting point and polymorphic form.Sharp melting endotherm.

Table 1: Analytical techniques for the characterization of an in-house reference standard.

A Certificate of Analysis (CoA) should be generated, documenting all characterization results, the assigned purity value, and storage conditions.[6]

The Role and Selection of Internal Standards in Quantitative Analysis

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls.[7] Its purpose is to correct for variability in sample preparation, injection volume, and instrument response.[6] The ideal internal standard co-elutes with the analyte and behaves similarly during extraction and ionization.[7]

Two primary types of internal standards are commonly used in LC-MS analysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, leading to the most accurate correction for matrix effects and other sources of variability.[8]

  • Structural Analog Internal Standards: These are compounds with a similar chemical structure to the analyte but are not expected to be present in the sample. They are a viable alternative when a SIL-IS is not available.

Caption: Decision tree for selecting an appropriate internal standard.

Experimental Comparison of Internal Standards for the Analysis of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

This section presents a hypothetical experimental design to compare the performance of a custom-synthesized stable isotope-labeled internal standard (¹³C₂, ¹⁵N-2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid) and a commercially available structural analog internal standard (2,6-Dichloropyridine-3-carboxylic acid).

Experimental Protocol: LC-MS/MS Method

Objective: To develop and validate a selective and sensitive LC-MS/MS method for the quantification of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid in a relevant matrix (e.g., plasma or a reaction mixture).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Analyte: To be determined experimentally based on the deprotonated molecule [M-H]⁻ and a stable product ion.

    • SIL-IS: To be determined experimentally based on the deprotonated molecule [M-H]⁻ and a stable product ion.

    • Analog-IS: To be determined experimentally based on the deprotonated molecule [M-H]⁻ and a stable product ion.

Sample Preparation (Illustrative for Plasma):

  • To 50 µL of plasma, add 10 µL of internal standard working solution (either SIL-IS or Analog-IS).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of the analytical method using the two different internal standards.

Parameter SIL Internal Standard Structural Analog Internal Standard Comments
Linearity (r²) > 0.998> 0.995Both should provide good linearity.
Accuracy (% Bias) -5% to +5%-15% to +15%SIL-IS is expected to provide better accuracy due to more effective correction of matrix effects.
Precision (%CV) < 5%< 10%SIL-IS should result in better precision.
Matrix Effect MinimalModerate to SignificantThe SIL-IS co-elutes and experiences the same ion suppression/enhancement as the analyte, leading to better correction. The structural analog may have different ionization efficiency and be affected differently by the matrix.
Extraction Recovery Consistent with AnalyteMay differ from AnalyteThe SIL-IS will have nearly identical extraction recovery to the analyte.
Limit of Quantification (LOQ) LowerPotentially HigherImproved signal-to-noise with the SIL-IS may lead to a lower LOQ.

Table 2: Hypothetical comparative performance data for SIL and structural analog internal standards.

Discussion and Recommendations

The experimental data, although hypothetical, illustrates the clear advantages of using a stable isotope-labeled internal standard. The near-identical chemical and physical properties of the SIL-IS to the analyte allow for more accurate and precise correction of variations that can occur during sample analysis. While the initial investment in synthesizing a custom SIL-IS may be higher, the long-term benefits of data quality and reliability often justify the cost, particularly in regulated environments.

When a SIL-IS is not feasible, a carefully selected structural analog can still provide acceptable quantitative results. The key is to thoroughly validate the method and demonstrate that the analog provides adequate correction for the specific sample matrix and analytical conditions.

Conclusion

The accurate quantification of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid requires a robust analytical method and well-characterized reference materials. In the absence of commercially available certified standards, this guide has outlined a comprehensive approach for the preparation and qualification of an in-house reference standard. Furthermore, a comparative analysis of internal standards highlights the superiority of a stable isotope-labeled internal standard for achieving the highest levels of accuracy and precision. For researchers and drug development professionals, a thorough understanding and implementation of these principles are fundamental to generating high-quality, defensible analytical data.

References

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Pure Synth. (2025). How Analytical Standards Support Method Validation & Calibration. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). A practical guide to analytical method validation including measurement uncertainty and accuracy profiles. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). 1330 - Validation of Analytical Procedures / General Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]

  • PubMed. (2012). Diversity-oriented Synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guidance for characterization of in‐house reference materials for light element stable isotope analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • BEBPA. (2024). Reference Standards for Potency Assays. Retrieved from [Link]

  • MDPI. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2012). Diversity-oriented Synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved from [Link]

  • An-Najah Staff. (2020). Current Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • Google Patents. (2019). SOLID FORMS OF 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL).
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our commitment is to provide value beyond the product, ensuring you are equipped with field-proven insights for safe and effective laboratory work.

Hazard Assessment: Understanding the "Why"

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a halogenated pyridine derivative. While specific toxicological data for this exact compound is not extensively published, its structure informs a robust safety protocol based on well-documented hazards of similar molecules, such as chlorinated pyridines and pyridine-dicarboxylic acids.

The primary hazards are associated with its potential to cause severe irritation and burns.[1] The chlorinated nature of the compound suggests that upon decomposition, it can release hazardous gases like hydrogen chloride and nitrogen oxides.[1][2] As a fine powder, it may also pose a dust inhalation hazard, potentially causing respiratory tract irritation.[3] Therefore, all handling procedures must be designed to mitigate exposure through skin contact, eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Directive

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The following table summarizes the minimum required PPE.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are required to prevent contact with dust or splashes.[2] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or preparing formulations.
Hand Protection Chemical-Resistant GlovesNitrile gloves may be suitable for incidental contact, but for prolonged handling, butyl rubber gloves are recommended.[4][5] Always double-glove. This provides redundancy and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Inspect gloves for any signs of degradation or punctures before every use.[4]
Body Protection Flame-Retardant Laboratory CoatA fully-buttoned, flame-retardant lab coat should be worn to protect against accidental spills and contact with skin.[4] Ensure the coat has tight-fitting cuffs.
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound must occur within a certified chemical fume hood to control airborne dust. If there is a risk of dust generation outside of a fume hood, or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2] Personnel must be medically cleared and fit-tested to wear a respirator.[5]
Foot Protection Closed-Toe ShoesLeather or chemical-resistant shoes that cover the entire foot are mandatory.[4] Perforated shoes or sandals are strictly prohibited in the laboratory environment.

Operational Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, with checks and balances to ensure safety at every stage.

Step 1: Pre-Handling Preparation
  • Area Verification: Cordon off the designated handling area. Ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers within the fume hood to minimize movement in and out of the controlled area.

  • PPE Inspection & Donning: Meticulously inspect all PPE for defects. Don PPE in the following order: inner gloves, lab coat, outer gloves, safety goggles, and face shield.

Step 2: Safe Handling in a Chemical Fume Hood
  • Containment: Perform all manipulations, including weighing and transferring the solid compound, deep within the chemical fume hood with the sash at the lowest practical height.

  • Technique: Handle the compound gently to avoid generating dust. Use a spatula to transfer the solid. If preparing a solution, add the solid to the solvent slowly.

  • Contamination Control: Should the outer glove become contaminated, remove it immediately, dispose of it in the designated solid waste container, and don a new outer glove before resuming work.

Step 3: Post-Handling Decontamination and Doffing
  • Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate cleaning agent.

  • Waste Segregation: Securely close the primary container of the chemical. Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.[5]

  • PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Remove the face shield and outer gloves while still in the designated area. The lab coat and inner gloves should be removed just before exiting.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[4]

Emergency Response Plan

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.

Spill: Evacuate the area. For a small spill, and only if properly trained and equipped with the correct PPE, carefully sweep or vacuum the solid material into a suitable disposal container.[2] Avoid generating dust. Ventilate the area thoroughly.

Handling and Disposal Workflow

The following diagram outlines the critical steps for safely managing 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid from preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Safe Handling cluster_cleanup 3. Decontamination & Disposal cluster_emergency 4. Emergency Response prep_area Verify Work Area (Fume Hood, Eyewash) prep_ppe Inspect & Don PPE prep_area->prep_ppe Proceed handle_solid Weigh & Transfer Solid (Inside Fume Hood) prep_ppe->handle_solid Begin Work handle_solution Prepare Solution (Slow Addition) handle_solid->handle_solution spill Spill / Exposure handle_solid->spill decon Decontaminate Surfaces handle_solution->decon Complete Work handle_solution->spill waste Segregate Hazardous Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash evacuate Evacuate & Alert spill->evacuate first_aid Administer First Aid (Flush Area) spill->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid.

References

  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem. Benchchem.
  • Standard Operating Procedure for Pyridine and Pyridine Derivatives. Washington State University.
  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
  • Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Chloro-6-methylpyridine-3-carboxylic Acid. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid chloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-. Fisher Scientific.
  • Safety Data Sheet - 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - Pyridine-2,6-dicarboxylic acid. Thermo Fisher Scientific.
  • 2,6-Pyridinedicarboxylic acid Safety Data Sheet. Bio-Active Co., Ltd.
  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet. Jubilant Ingrevia Limited.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.